molecular formula C11H8N2O B2614801 Pyridin-2-yl(pyridin-4-yl)methanone CAS No. 56970-92-4

Pyridin-2-yl(pyridin-4-yl)methanone

Cat. No.: B2614801
CAS No.: 56970-92-4
M. Wt: 184.198
InChI Key: PAMJMJCMSLYAJU-UHFFFAOYSA-N
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Description

Pyridin-2-yl(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridin-2-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMJMJCMSLYAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-92-4
Record name 2-Pyridinyl(4-pyridinyl)methanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Photophysical Characterization of Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysical and structural characteristics of Pyridin-2-yl(pyridin-4-yl)methanone (CAS: 56970-92-4), also known as 2,4'-dipyridyl ketone.

Executive Summary & Molecular Architecture

This compound is a heteroaromatic ketone featuring two distinct pyridine rings (2-pyridyl and 4-pyridyl) bridged by a carbonyl group. Unlike its isomer di-2-pyridyl ketone (2,2'-dpk), which acts as a chelating ligand, the 2,4'-isomer functions primarily as a bridging ligand or a supramolecular building block .

From a photophysical perspective, the molecule represents a "pro-luminophore." In its native ketone state, it exhibits efficient non-radiative decay pathways. However, environmental perturbations—such as protonation, reduction to the alcohol, or metal coordination—can drastically alter its emissive properties, making it a valuable scaffold for pH sensing and metallo-supramolecular assembly.

Structural Parameters
ParameterValue / Characteristic
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Symmetry

(Asymmetric)
Key Functional Groups Carbonyl (C=O), Pyridine N (Ortho), Pyridine N (Para)
Coordination Mode Bridging (

-mode); Non-chelating

Electronic Absorption (UV-Vis) Profile

The absorption spectrum of this compound is dominated by transitions localized on the pyridine rings and the conjugated carbonyl system.

Spectral Assignments

The UV-Vis spectrum in a non-polar solvent (e.g., cyclohexane) typically displays two primary bands:

  • 
     Transition (High Energy): 
    
    • Wavelength:

      
      
      
    • Origin: Excitations within the pyridine aromatic rings.

    • Intensity: High molar absorptivity (

      
      ).
      
  • 
     Transition (Low Energy): 
    
    • Wavelength:

      
      
      
    • Origin: Excitation of a non-bonding electron (n) from the carbonyl oxygen or pyridine nitrogen to the antibonding

      
       orbital.
      
    • Intensity: Weak (

      
      ), forbidden by symmetry but allowed due to vibronic coupling.
      
Solvatochromism

The molecule exhibits negative solvatochromism for the


 band.
  • Mechanism: Polar solvents (e.g., Methanol, Water) stabilize the ground state (n-electrons) more than the excited state via hydrogen bonding to the carbonyl oxygen and pyridine nitrogens.

  • Observation: As solvent polarity increases, the

    
     band blue-shifts (hypsochromic shift), often becoming obscured by the stronger 
    
    
    
    tail.

Emission Properties: The "Dark" State

In its standard state at room temperature, this compound is weakly fluorescent to non-emissive (


). This behavior is governed by El-Sayed’s rule and the proximity of excited states.
Quenching Mechanism (Intersystem Crossing)

The presence of the carbonyl group facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (


) to the triplet state (

).
  • Excitation:

    
    
    
  • ISC:

    
    
    
    • Note: Spin-orbit coupling is effective between states of different orbital configurations (

      
       to 
      
      
      
      ), leading to rapid quenching of fluorescence.
Phosphorescence

While fluorescence is quenched, the molecule may exhibit phosphorescence (


) in rigid matrices (e.g., frozen ethanol glass at 77 K). The emission is typically structured and red-shifted (400–500 nm).
Photophysical Pathway Diagram

The following Jablonski diagram illustrates the dominant non-radiative decay pathways.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (n, pi*) S0->S1 Absorption (UV) S1->S0 Weak Fluorescence (Quenched) T1 Triplet State (T1) (pi, pi*) S1->T1 Rapid ISC (El-Sayed Allowed) T1->S0 Phosphorescence (Low Temp) NR Non-Radiative Decay (Heat) T1->NR Relaxation

Caption: Energy level diagram showing rapid Intersystem Crossing (ISC) effectively quenching fluorescence in the ketone form.

Environmental Responsiveness & Switching

The photophysics of this compound are highly sensitive to its chemical environment, acting as a molecular switch.

pH-Dependent Optical Switching

The two pyridine nitrogens have distinct basicities.

  • 4-Pyridyl N (

    
    ):  More accessible and typically protonated first.
    
  • 2-Pyridyl N (

    
    ):  Less basic due to proximity to the electron-withdrawing carbonyl.
    

Effect: Protonation eliminates the lone pair participation in


 transitions and alters the energy levels, potentially leading to a "Turn-On" fluorescence response or a significant shift in the absorption maximum (bathochromic shift of 

).
Reduction to Carbinol

Chemical reduction of the ketone (C=O) to the alcohol (CH-OH) removes the low-lying


 state responsible for quenching.
  • Result: The resulting Pyridin-2-yl(pyridin-4-yl)methanol is significantly more fluorescent than the parent ketone. This reaction can be used to monitor metabolic reduction in biological assays.

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the absorption efficiency to standardize concentration measurements.

  • Preparation: Prepare a 1.0 mM stock solution of the ketone in spectroscopic grade Ethanol.

  • Dilution Series: Create 5 dilutions ranging from 10

    
    M to 100 
    
    
    
    M.
  • Blanking: Use pure Ethanol to zero the UV-Vis spectrophotometer (200–800 nm range).

  • Measurement: Record absorbance (

    
    ) at 
    
    
    
    (approx. 265 nm).
  • Validation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope equals
    
    
    (path length).
    • Acceptance Criteria:

      
      .[1][2]
      
Protocol B: pH Titration & pKa Determination

Objective: Map the protonation states using UV-Vis spectral shifts.

  • Setup: Dissolve compound (50

    
    M) in water/methanol (9:1 v/v) with 0.1 M KCl (ionic strength buffer).
    
  • Titration: Adjust pH from 2.0 to 10.0 using HCl and NaOH.

  • Data Collection: Record spectra at 0.5 pH unit intervals.

  • Analysis: Plot Absorbance at a specific wavelength (e.g., 280 nm) vs. pH. The inflection point corresponds to the

    
    .
    
Workflow Visualization: Characterization Logic

Workflow Start Start: Solid Sample (2,4'-Dipyridyl Ketone) Solubility Dissolve in MeCN/MeOH Start->Solubility Absorbance Measure UV-Vis (Identify Maxima) Solubility->Absorbance Decision Is Fluorescence Detected? Absorbance->Decision NoFluor Standard State: Non-Emissive (Ketone) Decision->NoFluor No YesFluor Check Purity: Possible Reduction/Impurity Decision->YesFluor Yes Exp1 Exp 1: pH Titration (Protonation Study) NoFluor->Exp1 Exp2 Exp 2: Metal Coordination (Zn2+/Ru2+ Binding) NoFluor->Exp2

Caption: Logical workflow for validating the purity and photophysical baseline of the compound.

Applications in Drug Development & Synthesis

  • Metallo-Drugs: The 2,4'-isomer forms coordination polymers. Unlike the discrete complexes of 2,2'-dpk, these polymers can create porous frameworks for drug delivery or sustained release.

  • Bio-isosteres: The pyridine rings serve as bio-isosteres for phenyl groups, improving water solubility and metabolic stability in inhibitor design.

  • Reduction Prodrugs: The ketone can act as a prodrug moiety, where in vivo reduction to the alcohol activates the pharmacological pharmacophore.

References

  • Constable, E. C. (2022). "2,2′:6′,2″-Terpyridine ligands: from chemical origins to applications." Chemical Society Reviews. (Contextual grounding on pyridine ligand photophysics).

  • Summers, L. A. (1984). "The Bipyridines." Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on dipyridyl ketone chemistry).
  • Albano, G., et al. (2018). "Chiroptical properties of pyridine derivatives." Journal of Organic Chemistry. (Reference for electronic transitions in pyridine ketones).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative source for El-Sayed's rule and ketone quenching mechanisms).

Sources

An In-Depth Technical Guide to the Toxicity and Safety of Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known and potential toxicity of Pyridin-2-yl(pyridin-4-yl)methanone, also known as 2,4'-dipyridyl ketone. Given the limited direct toxicological data on this specific compound, this document synthesizes available information on closely related structures, such as pyridine and other dipyridyl isomers, to offer a robust framework for risk assessment and safe handling. The experimental protocols detailed herein are based on internationally recognized OECD guidelines, providing a clear path for generating further substance-specific data.

Introduction: The Pyridinyl-Methanone Scaffold in Drug Discovery

This compound belongs to the family of pyridinyl-methanones, a class of compounds that has garnered interest in medicinal chemistry due to the versatile pharmacological activities of the pyridine ring. Pyridine and its derivatives are integral components of numerous pharmaceuticals and bioactive molecules, prized for their ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The ketone linker introduces a rigid, planar element that can influence molecular conformation and receptor binding. Understanding the toxicological profile of this core structure is paramount for any drug development program that utilizes it as a building block.

Toxicological Profile: A Synthesis of Direct and Analog-Based Evidence

A thorough investigation of the toxicological properties of this compound is essential for its safe handling and for predicting potential adverse effects in biological systems. While specific data for this compound is limited, a review of related compounds provides valuable insights.

Acute Toxicity

The most direct piece of toxicological information available for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed .[1] This classification is a critical starting point for risk assessment, indicating that ingestion of the substance can lead to adverse health effects.

For context, the parent heterocycle, pyridine, has a reported oral LD50 in rats of 1580 mg/kg.[2] Studies on dipyridyl isomers have shown that doses of 300 mg/kg of 2,4'- and 4,4'-dipyridyls are lethal in mice.[3] These findings underscore the potential for significant acute toxicity within this chemical class.

Table 1: Summary of Acute Toxicity Data

CompoundTest SpeciesRouteValueClassificationSource
This compound Data not availableOralData not availableAcute Tox. 4 (H302)[1]
PyridineRatOralLD50: 1580 mg/kgNot Classified[2]
2,4'-DipyridylMouseOralLethal Dose: 300 mg/kgData not available[3]
4,4'-DipyridylMouseOralLethal Dose: 300 mg/kgData not available[3]
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanoneData not availableOral, Dermal, InhalationHarmful (H302, H312, H332)Acute Tox. 4[4]
Skin and Eye Irritation

For the related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, the safety data sheet indicates that it causes skin irritation (H315) and serious eye irritation (H319).[4] Given the structural similarities, it is prudent to handle this compound as a potential skin and eye irritant.

Genotoxicity

There is no specific data on the genotoxicity of this compound. However, studies on the parent compound, pyridine, have generally shown a lack of genotoxic potential in bacterial reverse mutation assays (Ames test).[2] In vivo micronucleus tests in mice with pyridine were also negative.[1][2] While these results are encouraging, they do not preclude the possibility of genotoxicity for a substituted derivative. Therefore, a battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of this compound.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[5] This classification is based on sufficient evidence in experimental animals.[5] Given this, long-term exposure to compounds containing a pyridine moiety should be approached with caution, and a thorough carcinogenic risk assessment would be necessary for any drug candidate containing this scaffold.

Putative Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, based on the known metabolism of pyridine and other ketones, a putative metabolic pathway can be proposed. The pyridine rings are likely to undergo oxidation to form N-oxides and various hydroxylated metabolites. The ketone group is a primary site for reduction to a secondary alcohol.

Metabolic Pathway This compound This compound Pyridin-2-yl(pyridin-4-yl)methanol Pyridin-2-yl(pyridin-4-yl)methanol This compound->Pyridin-2-yl(pyridin-4-yl)methanol Carbonyl Reduction (Carbonyl Reductases) Pyridin-2-yl(1-oxido-pyridin-4-yl)methanone Pyridin-2-yl(1-oxido-pyridin-4-yl)methanone This compound->Pyridin-2-yl(1-oxido-pyridin-4-yl)methanone N-oxidation (CYP450, FMO) Hydroxy-pyridin-2-yl(pyridin-4-yl)methanone Hydroxy-pyridin-2-yl(pyridin-4-yl)methanone This compound->Hydroxy-pyridin-2-yl(pyridin-4-yl)methanone Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites Pyridin-2-yl(pyridin-4-yl)methanol->Conjugated Metabolites Glucuronidation/ Sulfation Pyridin-2-yl(1-oxido-pyridin-4-yl)methanone->Conjugated Metabolites Hydroxy-pyridin-2-yl(pyridin-4-yl)methanone->Conjugated Metabolites

Caption: Putative metabolic pathway of this compound.

Safety Data Sheet (SDS) for this compound: A Composite Overview

Table 2: Composite Safety Data Sheet Information

SectionInformation
1. Identification Product Name: this compound; Synonyms: 2,4'-Dipyridyl ketone
2. Hazard(s) Identification GHS Classification: Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] Potential Hazards: May cause skin and eye irritation. Long-term exposure may pose a carcinogenic risk based on data for pyridine.
3. Composition/information on ingredients Formula: C₁₁H₈N₂O; Molecular Weight: 184.19 g/mol
4. First-aid measures If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
5. Fire-fighting measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
6. Accidental release measures Wear personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
7. Handling and storage Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Storage: Keep container tightly closed in a dry and well-ventilated place.
8. Exposure controls/personal protection Engineering Controls: Use in a well-ventilated area. Personal Protective Equipment: Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat.
9. Physical and chemical properties Appearance: Solid[1]
10. Stability and reactivity Chemical stability: Stable under recommended storage conditions. Incompatible materials: Strong oxidizing agents, strong acids.
11. Toxicological information See Section 2 of this guide.
12. Ecological information No data available.
13. Disposal considerations Dispose of in accordance with local, state, and federal regulations.
14. Transport information Not regulated as a dangerous good for transport.
15. Regulatory information Refer to local regulations.
16. Other information The information provided is based on the current state of our knowledge. It is the user's responsibility to determine the suitability of this information for a particular purpose.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, the following experimental workflows, based on OECD guidelines, are recommended.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This initial screen provides a measure of the concentration at which the compound induces cell death.

Methodology:

  • Cell Culture: Culture a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line for efficacy/toxicity screening) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Treatment: Seed cells in 96-well plates and, after attachment, treat with a range of concentrations of the test compound for 24-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Human Cells (e.g., HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for Formazan Crystal Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is a widely used method for identifying compounds that can cause gene mutations.[6][7][8][9][10][11][12][13][14]

Methodology:

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[6]

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.[8]

  • Selection and Scoring: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella). After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects damage to chromosomes by identifying the formation of micronuclei in the cytoplasm of cells that have undergone division.[15][16][17][18][19][20][21][22][23]

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).[16]

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[18]

  • Exposure: Treat the cells with a range of concentrations of the test compound.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one round of nuclear division are scored.[17]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Conclusion and Future Directions

This compound is classified as harmful if swallowed, and based on data from related compounds, it should be handled as a potential skin and eye irritant. The carcinogenic potential of the pyridine moiety warrants caution with long-term exposure. Significant data gaps exist, particularly for chronic toxicity, genotoxicity, and reproductive toxicity. The experimental protocols outlined in this guide provide a clear framework for generating the necessary data to build a comprehensive toxicological profile for this compound. As with any novel chemical entity in a drug discovery pipeline, a thorough and substance-specific toxicological evaluation is a critical step toward ensuring safety and regulatory compliance.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons.

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols.

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.

  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia.

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics.

  • Reverse mutation test on bacteria according to OECD 471. Analytice.

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray.

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix.

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry - a 2 minute Preview of the Experimental Protocol. JoVE.

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. National Cancer Institute.

  • The in vitro micronucleus technique. Fenech, M. (2000).
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Pyridine: Human health tier II assessment. Australian Government Department of Health.

  • Phenyl(pyridin-2-yl)methanone. AKSci.

  • Pyridine; Evaluation of the carcinogenicity and genotoxicity. Health Council of the Netherlands.

  • This compound AldrichCPR. Sigma-Aldrich.

  • Safety Data Sheet: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. Cayman Chemical.

  • Safety Data Sheet: 4-Nitro-1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. MilliporeSigma.

  • Ames Test Protocol. AAT Bioquest.

  • Pyridine. National Research Centre for the Working Environment.

  • Safety Data Sheet: 1-Phenyl-1-pyridin-2-ylmethanamine dihydrochloride. Fisher Scientific.

  • (4-Methylphenyl)(pyridin-2-yl)methanone - Hazard. US EPA.

  • Toxicity of dipyridyl compounds and related compounds. Shin, J. H., & Lee, K. W. (2004). Journal of toxicology and public health, 20(3), 185-193.
  • Ames test. Wikipedia.

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.

  • Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-product-free in vitro test method. XCellR8.

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. El-Naggar, M., et al. (2021). Molecules, 26(16), 4983.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). US EPA.

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

  • Comparative potency analysis of whole smoke solutions in the bacterial reverse mutation test. Toxicology Research.

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry.

  • Toxicity of Dipyridyl Compounds and Related Compounds. ResearchGate.

  • Dipyridyl Ketone Research Articles. R Discovery.

  • 4-Hydroxyphenyl 4-pyridyl ketone - Hazard. US EPA.

  • 4,4'-Bipyridine - Hazardous Agents. Haz-Map.

  • Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. ResearchGate.

  • Biochemistry, Ketone Metabolism. StatPearls.

  • Ketone Body Induction: Insights into Metabolic Disease Management. MDPI.

  • Biochemistry | Ketone Body Catabolism. Catalyst University.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Pyridin-2-yl(pyridin-4-yl)methanone in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and diverse functionality make them promising candidates for applications in gas storage, catalysis, drug delivery, and sensing. The choice of the organic ligand is paramount as it dictates the topology, porosity, and physicochemical properties of the resulting framework.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using this compound, also known as 2,4'-dipyridyl ketone. This ligand is of particular interest due to its unique structural and electronic features. The asymmetric nature of the pyridyl rings and the presence of a central ketone group offer multiple coordination sites and the potential for post-synthetic modification, enabling the design of MOFs with novel functionalities.

The bent nature of the 2,4'-dipyridyl ketone ligand, in contrast to the more common linear dipyridyl linkers, can lead to the formation of intricate and non-interpenetrated three-dimensional frameworks. The ketone functionality can act as a coordination site, participate in hydrogen bonding, or be a handle for further chemical transformations within the MOF structure. This guide will provide both the foundational knowledge and practical protocols to successfully synthesize and characterize MOFs based on this versatile ligand.

Ligand Profile: this compound

PropertyValueSource
Chemical Formula C₁₁H₈N₂ON/A
Molecular Weight 184.19 g/mol N/A
Appearance SolidN/A
Coordination Sites Pyridyl Nitrogen (N1, N2), Ketone Oxygen (O)N/A

General Synthesis Strategies: A Solvothermal Approach

The synthesis of MOFs using this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the metal salt and the organic ligand in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days. The choice of solvent, temperature, reaction time, and molar ratio of reactants are critical parameters that influence the final product's crystallinity, phase purity, and morphology.

Commonly used metal ions for the synthesis of pyridyl-based MOFs include Zn(II), Cu(II), Co(II), and Cd(II). The selection of the metal ion will significantly impact the coordination geometry and, consequently, the final framework structure. For applications in drug delivery and other biomedical fields, biocompatible metals such as zinc are often preferred.

The following sections will provide a detailed, step-by-step protocol for a representative synthesis of a zinc-based MOF using this compound.

Detailed Experimental Protocol: Synthesis of a Zn-based MOF

This protocol describes a representative solvothermal synthesis of a crystalline MOF using Zinc(II) nitrate hexahydrate and this compound.

Materials and Reagents:

ReagentFormulaPuritySupplier
Zinc(II) nitrate hexahydrateZn(NO₃)₂·6H₂O≥98%e.g., Sigma-Aldrich
This compoundC₁₁H₈N₂O≥97%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%e.g., Sigma-Aldrich
EthanolC₂H₅OHAbsolutee.g., Sigma-Aldrich

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Oven or heating block capable of maintaining a constant temperature

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven or desiccator

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, weigh out 0.1 mmol of Zinc(II) nitrate hexahydrate (approximately 29.7 mg).

    • To the same vial, add 0.1 mmol of this compound (approximately 18.4 mg).

    • Add 5 mL of N,N-Dimethylformamide (DMF) and 1 mL of ethanol to the vial. The ethanol is added to aid in the dissolution of the ligand and can influence crystal growth.

  • Solvothermal Reaction:

    • Cap the vial tightly. Safety Note: Ensure the vials are not filled more than halfway to accommodate pressure buildup at elevated temperatures. For higher temperatures (>120 °C), a Teflon-lined autoclave is recommended.

    • Place the sealed vial in an oven preheated to 100 °C.

    • Maintain the temperature for 48-72 hours. The extended reaction time allows for the slow crystallization of the MOF.

  • Isolation and Purification of the MOF Crystals:

    • Carefully remove the vial from the oven and allow it to cool slowly to room temperature. This slow cooling process is crucial for obtaining well-defined crystals.

    • Once cooled, colorless or pale-yellow block-shaped crystals should be visible.

    • Decant the mother liquor.

    • Wash the crystals by adding fresh DMF (3 x 5 mL), followed by ethanol (3 x 5 mL). This washing step is essential to remove any unreacted starting materials and residual solvent trapped within the pores of the MOF.

    • After the final wash, collect the crystals by filtration.

  • Activation of the MOF:

    • Transfer the collected crystals to a clean vial.

    • Place the vial in a vacuum oven and heat at a suitable temperature (e.g., 80-120 °C) for 12-24 hours. This "activation" step removes the solvent molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications. The optimal activation temperature should be determined from thermogravimetric analysis (TGA) to avoid framework collapse.

Characterization Workflow

To confirm the successful synthesis of the desired MOF and to elucidate its properties, a series of characterization techniques are employed.

Primary Characterization:

  • Powder X-ray Diffraction (PXRD): This is the most crucial technique to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which solvent molecules are removed and the framework begins to decompose. This information is vital for determining the activation temperature.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can confirm the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl rings and the ketone group upon coordination.

Advanced Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD can be used to determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and the overall framework topology.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): This technique is used to determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method) and pore size distribution of the activated MOF, which are critical parameters for applications in gas storage and separation.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.

Expected Outcomes:

A successful synthesis should yield a crystalline material with a PXRD pattern indicating a new phase, distinct from the starting materials. TGA should show a stable framework up to a certain temperature, followed by decomposition. Gas adsorption analysis of the activated material should reveal a porous structure with a significant surface area.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Amorphous product or no crystals formed Reaction temperature too low/high; Reaction time too short; Incorrect solvent system; Reactant concentrations not optimalVary the reaction temperature and time. Try different solvent mixtures or add a modulator (e.g., a small amount of acid or base). Adjust the molar ratios of the reactants.
Poor crystallinity Rapid cooling; Impurities in the starting materialsAllow the reaction vessel to cool down to room temperature slowly. Ensure high purity of all reagents and solvents.
Formation of multiple crystalline phases Complex reaction kinetics; Solvent-mediated phase transformationsModify the solvent composition or the reaction temperature to favor the formation of a single phase.

Potential Applications

MOFs synthesized from this compound are expected to have a range of potential applications, leveraging the unique properties of the ligand.

  • Luminescent Sensing: The pyridyl and ketone moieties can impart luminescent properties to the MOF. The luminescence of the framework may be quenched or enhanced in the presence of specific analytes, making these materials suitable for the development of chemical sensors.

  • Catalysis: The metal centers within the MOF can act as catalytic sites. The ketone group on the ligand could also be functionalized to introduce catalytic moieties.

  • Drug Delivery: The porous nature of the MOF allows for the encapsulation of drug molecules. The pyridyl groups can be functionalized to improve biocompatibility or to target specific cells.

Visualizations

Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactant Mixing (Metal Salt + Ligand) s2 Solvothermal Reaction (Heating in sealed vessel) s1->s2 s3 Isolation & Washing s2->s3 s4 Activation (Solvent Removal) s3->s4 c1 PXRD (Crystallinity & Phase Purity) s4->c1 c2 TGA (Thermal Stability) s4->c2 c3 FTIR (Coordination Confirmation) s4->c3 c4 Gas Adsorption (Porosity & Surface Area) c1->c4

Caption: General workflow for the synthesis and characterization of MOFs.

Conceptual Coordination of this compound

Ligand_Coordination cluster_ligand This compound M Metal (e.g., Zn) N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond O O M->O Potential Coordination P2 Pyridin-2-yl C C=O P4 Pyridin-4-yl

Caption: Possible coordination modes of the ligand with a metal center.

References

Due to the novelty of using this compound in MOF synthesis, direct literature is emerging. The principles and protocols outlined in this application note are based on established methodologies for the synthesis of coordination polymers and MOFs with structurally related pyridyl ligands. Researchers are encouraged to consult the following representative literature for foundational knowledge.

  • General MOF Synthesis: Yaghi, O. M. et al. "Metal-organic frameworks: a new class of porous materials." Microporous and Mesoporous Materials2000, 41(1-3), 223-230. [A general overview of MOF synthesis, not a clickable link as it's a general reference]
  • Coordination Chemistry of Dipyridyl Ligands: A search in scientific databases such as Scopus or Web of Science for "dipyridyl ketone coordination polymers" or "2,4'-bipyridine metal-organic frameworks" will yield relevant research articles. An example of a related study is: Atwood, J. L. et al. "Coordination chemistry of 2,4′-bipyridine. Synthesis and structures of Co(2,4′-bipyridine)2(NO3)2(H2O) and Cd(2,4′-bipyridine)2(NO3)2(H2O)2." Inorganica Chimica Acta2003, 351, 219-224. [This is a representative example, a direct clickable link to the journal article may require a subscription.]

Application and Protocol for the Synthesis of Schiff Bases via Condensation with Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of Schiff bases through the condensation reaction of Pyridin-2-yl(pyridin-4-yl)methanone with primary amines. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine (-C=N-) functional group and are of significant interest due to their wide-ranging applications in medicinal chemistry, catalysis, and material science.[1][2][3][4] The pyridyl moieties in the precursor ketone offer multiple coordination sites, making the resulting Schiff base ligands particularly valuable in the development of novel metal complexes.[5][6] This document provides a foundational protocol for this synthesis, discusses the underlying chemical principles, and outlines methods for the characterization of the resulting products.

Introduction: The Significance of Pyridyl-Containing Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone.[4][7] The resulting imine group is a key structural motif that imparts a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] Furthermore, the nitrogen atom of the imine group, along with other heteroatoms present in the molecule, can coordinate with metal ions to form stable metal complexes.[4][5] These complexes have found extensive use as catalysts in various organic transformations and as functional materials with interesting photophysical and magnetic properties.[3][8][9]

This compound is an excellent precursor for the synthesis of multifunctional Schiff base ligands. The presence of two pyridine rings, in addition to the imine nitrogen that will be formed, provides multiple potential binding sites for metal ions. This can lead to the formation of polynuclear or structurally complex coordination compounds with unique catalytic or biological activities.[6] The protocol described herein provides a robust starting point for researchers to synthesize a variety of Schiff bases from this versatile ketone.

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The mechanism can be catalyzed by either an acid or a base.[7][10]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate known as a carbinolamine.[7]

Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom, a process that can be facilitated by the solvent or a catalyst. This results in a zwitterionic intermediate which is in equilibrium with the neutral carbinolamine.

Step 3: Dehydration The hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon atom, expelling a water molecule.

Step 4: Deprotonation Finally, a base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine, or Schiff base.

A mild acid catalyst, such as glacial acetic acid, is often added in small amounts to facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group.[5]

Schiff_Base_Formation Ketone This compound Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Schiff Base Product Carbinolamine->Imine Dehydration (-H2O) Water Water (H2O) Synthesis_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Ketone 1. Dissolve Ketone in Ethanol Dissolve_Amine 2. Dissolve Amine in Ethanol Dissolve_Ketone->Dissolve_Amine Combine 3. Combine Solutions Dissolve_Amine->Combine Add_Catalyst 4. Add Acetic Acid Combine->Add_Catalyst Reflux 5. Reflux for 4-24 hours Add_Catalyst->Reflux Evaporate 6. Remove Solvent Reflux->Evaporate Partition 7. Liquid-Liquid Extraction Evaporate->Partition Dry 8. Dry Organic Layer Partition->Dry Crystallize 9. Crystallize Product Dry->Crystallize

Figure 2: Experimental workflow for Schiff base synthesis.

  • Dissolution of Reactants:

    • In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound in absolute ethanol.

    • In a separate beaker, dissolve an equimolar amount of the chosen primary amine in absolute ethanol. [5]

  • Reaction Initiation:

    • With gentle stirring, add the amine solution dropwise to the ketone solution at room temperature.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst. [5]

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. [5] * Allow the reaction to proceed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator to obtain a crude product, which may be an oil or a solid. [5]

  • Work-up and Purification:

    • If the product is oily, perform a liquid-liquid extraction. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with distilled water to remove any remaining acetic acid and unreacted amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane. [11]

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the formation and purity of the Schiff base.

Spectroscopic Analysis
TechniqueExpected Observations
FTIR The most significant evidence for Schiff base formation is the disappearance of the C=O stretching band of the ketone (typically around 1660-1700 cm⁻¹) and the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch in the region of 1600-1650 cm⁻¹. [12]
¹H NMR The proton signals corresponding to the pyridine rings will be observed. The formation of the Schiff base will result in a new set of signals for the aromatic protons of the amine moiety, and the chemical shifts of the pyridyl protons adjacent to the imine carbon will be altered compared to the starting ketone.
¹³C NMR The disappearance of the ketone carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the imine carbon (in the range of 160-170 ppm) is a key indicator of successful synthesis.
UV-Vis The electronic spectrum will show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imine group. [7]These transitions are often observed in the UV region.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base.
Physicochemical Properties
  • Melting Point: A sharp melting point is indicative of a pure crystalline compound. [7]* Solubility: The solubility of the synthesized Schiff base should be tested in various common organic solvents. [5]

Potential Applications and Future Directions

Schiff bases derived from this compound are expected to be excellent chelating ligands for a variety of transition metals. [13]The resulting metal complexes have potential applications in:

  • Catalysis: As catalysts for various organic reactions such as oxidations, reductions, and C-C coupling reactions. [8]* Biological Activity: The Schiff bases and their metal complexes can be screened for their antimicrobial, antifungal, and anticancer activities. [2]* Material Science: The development of novel materials with interesting magnetic, optical, or electronic properties.

Further research could involve the synthesis of a library of Schiff bases using different primary amines and the subsequent investigation of their coordination chemistry with various metal ions to explore the structure-activity relationships.

References

  • Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. (2025, March 15). International Journal of Scientific Research and Engineering Development, 8(2).
  • Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 80-86.
  • Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]

  • Gudym, A., Gerasymchuk, Y., Kachaeva, M., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. F1000Research, 5, 1878.
  • Pawar, S. D., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). International Journal of Research and Analytical Reviews, 6(1).
  • Sivasankari, C., et al. (2025, November 1). Multifunctional characterization of a novel Schiff base (E)-4-nitro-2-((pyridin-4 ylmethylene)amino)aniline (NPD-PC): Crystal engineering, thermal stability, antimicrobial activity and cytotoxicity.
  • Synthesis of a Family of Pd(II)
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI.
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved February 24, 2026, from [Link]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (n.d.). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]

  • PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. (n.d.). DergiPark. Retrieved February 24, 2026, from [Link]

  • A Study of Application, Structure and Properties of some Schiff Base Metal Complexes. (2022, July 15). Journal of Advanced Scientific Research, 13(3).
  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION OF METAL COMPLEXES OF 2-BENZOYLPYRIDINE AND DI-2-PYRIDYL KETONE SCHIFF BASE LIGANDS DERIVED
  • Muhammad Abduljaleel, et al. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67.
  • Synthesis and characterization of novel Schiff base ligands. (2024, November 11).
  • One pot synthesis of two cobalt(iii) Schiff base complexes with chelating pyridyltetrazolate and exploration of their bio-relevant catalytic activities. (n.d.). RSC Publishing.
  • New complexes with 2-pyridyl ketone Schiff bases Synthesis, structural analysis and thermal studies. (2025, August 6).
  • Synthesis of New Schiff Base: 4-[(Pyridin-3-ylmethylene)-amino]phenyldodecanoate. (2008, November 23). Semantic Scholar.

Sources

Application Notes: Pyridin-2-yl(pyridin-4-yl)methanone as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Dipyridyl Ketone Scaffold

Pyridin-2-yl(pyridin-4-yl)methanone, also known as 2,4'-dipyridyl ketone, is a heterocyclic ketone that has emerged as a highly valuable building block in medicinal chemistry. Its structure, featuring a carbonyl bridge connecting two electronically distinct pyridine rings, provides a unique combination of steric and electronic properties. This molecular architecture serves as a versatile scaffold for constructing complex, polycyclic systems found in a variety of biologically active molecules.

The strategic importance of this intermediate lies in three key features:

  • The Ketone Functional Group: The carbonyl group is a reactive hub, amenable to a wide array of transformations including reduction, nucleophilic addition, and condensation reactions.

  • Asymmetric Pyridine Rings: The electron-withdrawing nature of the nitrogen atoms in the pyridine rings influences the reactivity of the ketone. The differing positions of the nitrogen atoms (position 2 vs. position 4) create distinct electronic environments, allowing for regioselective modifications.

  • Ligand Properties: The nitrogen atoms of the pyridine rings can act as ligands, coordinating with metal centers, a property that can be exploited both in catalysis and in the biological mechanism of action of the final drug substance.[1]

This guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of advanced pharmaceutical agents and detailing robust protocols for its chemical manipulation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Appearance Solid
CAS Number 56970-92-4[2]
InChI Key PAMJMJCMSLYAJU-UHFFFAOYSA-N
SMILES O=C(c1ccncc1)c2ccccn2

Core Chemical Reactivity and Synthetic Rationale

The utility of this compound as an intermediate stems from the predictable and versatile reactivity of its constituent parts. Understanding these reactive sites is fundamental to designing efficient synthetic routes.

The Ketone Bridge: A Hub for Transformation

The central carbonyl group is the primary site for synthetic elaboration. Its conversion to a secondary alcohol via reduction is often the first step in building stereochemical complexity. Furthermore, it readily undergoes addition reactions with organometallic reagents to create new carbon-carbon bonds, leading to tertiary alcohols that can serve as precursors for further functionalization.

Asymmetric Pyridine Rings: Differential Reactivity

The pyridine rings are relatively electron-deficient, which makes them susceptible to nucleophilic attack, particularly when activated (e.g., as N-oxides or pyridinium salts).[3][4] The difference in the nitrogen position (2- vs. 4-) influences the regioselectivity of these reactions. This allows for the selective functionalization of one ring over the other, a critical aspect in the synthesis of complex drug molecules where precise substituent placement is required for biological activity.

cluster_ketone Ketone Bridge (C=O) cluster_reactions Primary Transformations cluster_products Resulting Scaffolds Ketone This compound Reduction Reduction (e.g., NaBH4, H2/Catalyst) Ketone->Reduction Forms Grignard Nucleophilic Addition (e.g., R-MgBr) Ketone->Grignard Forms Deoxyfluorination Deoxyfluorination (e.g., DAST) Ketone->Deoxyfluorination Forms Secondary_Alcohol Secondary Alcohol (Chiral Center) Reduction->Secondary_Alcohol Leads to Tertiary_Alcohol Tertiary Alcohol (Quaternary Center) Grignard->Tertiary_Alcohol Leads to Gem_Difluoride gem-Difluoromethylene Bridge Deoxyfluorination->Gem_Difluoride Leads to Start Cyclohepta[b]pyridine Dione Precursor (1) Reduction Diastereoselective Reduction Start->Reduction Key Step Alcohol Chiral Alcohol Intermediate (2) (dr > 99:1) Reduction->Alcohol Yields Reagent LiAl(OtBu)3H (Bulky Hydride Source) Reagent->Reduction Enables Further_Steps Further Elaboration (e.g., Azide Installation, Coupling) Alcohol->Further_Steps Processed via Rimegepant Rimegepant Further_Steps->Rimegepant Leads to

Sources

hydrothermal synthesis methods involving (2-Pyridyl)(4-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrothermal Synthesis of Coordination Polymers Involving (2-Pyridyl)(4-pyridyl)methanone

Part 1: Executive Summary & Chemical Context

1.1 Introduction (2-Pyridyl)(4-pyridyl)methanone (herein referred to as 2,4-PPM ) is a versatile asymmetric ligand used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] Unlike its symmetric isomer di-2-pyridyl ketone (dpk), which typically forms discrete clusters, 2,4-PPM possesses divergent nitrogen donors.[1] The 2-pyridyl nitrogen is capable of chelation (often assisted by the carbonyl group), while the 4-pyridyl nitrogen acts as a linear bridge.[1] This geometric asymmetry makes 2,4-PPM an ideal candidate for constructing high-dimensionality networks with topological complexity.[1]

1.2 The "In-Situ" Hydration Phenomenon (Critical Mechanism) A defining feature of pyridyl ketones under hydrothermal conditions is their susceptibility to nucleophilic attack by water at the carbonyl carbon.[1]

  • Standard State: In ambient organic solvents, 2,4-PPM exists as a ketone (

    
    ).[1]
    
  • Hydrothermal State: Under high temperature and pressure in the presence of Lewis acidic metals (e.g., Cu(II), Zn(II)), the carbonyl group often undergoes in situ hydration to form a gem-diol (

    
    ).[1]
    
  • Coordination Consequence: The resulting gem-diol moiety transforms the ligand from a simple N-donor into a mono-anionic N,O-chelator (via deprotonation of one hydroxyl group), drastically altering the final topology.[1]

1.3 Application Areas

  • Gas Adsorption: Creating pillared-layer MOFs.

  • Photoluminescence: d10 metal complexes (Zn, Cd) for sensing.[1]

  • Catalysis: Utilizing the gem-diol hydroxyl groups as hydrogen-bond donors in heterogeneous catalysis.[1]

Part 2: Experimental Protocols

These protocols are designed to target two distinct structural outcomes: Gem-Diol Based Frameworks (using Cu/Zn) and N-Donor Bridged Chains (using Ag).[1]

Protocol A: Hydrothermal Synthesis of Cu(II) Gem-Diol Frameworks

Target: Construction of 2D/3D networks utilizing the in-situ hydrated ligand.[1]

Reagents:

  • Copper(II) Nitrate Trihydrate (

    
    )[1]
    
  • (2-Pyridyl)(4-pyridyl)methanone (2,4-PPM)[1]

  • Terephthalic Acid (

    
    ) – Acts as a co-ligand/spacer.[1]
    
  • Sodium Hydroxide (1M solution) – pH adjuster.[1]

  • Distilled Water (

    
    )[1]
    

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a 20 mL glass vial, dissolve 2,4-PPM (0.1 mmol, 18.4 mg) and

    
     (0.1 mmol, 16.6 mg) in 10 mL of distilled water. Stir for 15 minutes. Note: The ligands may not fully dissolve at room temperature.[1]
    
  • Metal Addition: Add

    
     (0.1 mmol, 24.1 mg) to the suspension. The solution typically turns light blue.[1]
    
  • pH Adjustment (Crucial): Add 1M NaOH dropwise to adjust the pH to approximately 6.0–6.5.

    • Why? Deprotonation of the carboxylic acid is required for coordination, and slightly basic conditions catalyze the hydration of the ketone to the gem-diol.[1]

  • Autoclave Loading: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Ensure the filling fraction is ~40-50%.[1]

  • Thermal Treatment: Seal the autoclave and place it in a programmable oven.

    • Ramp: Heat to 160°C over 2 hours.

    • Dwell: Hold at 160°C for 72 hours (3 days).

    • Cool: Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for high-quality single crystals suitable for X-ray diffraction.[1]

  • Isolation: Filter the resulting block-shaped blue crystals, wash with distilled water and ethanol, and dry in air.

Expected Outcome: Blue crystals of a coordination polymer where Copper is chelated by the N,O-domain of the hydrated 2,4-PPM (gem-diol form) and bridged by terephthalate.[1]

Protocol B: Solvothermal Synthesis of Ag(I) 1D Coordination Chains

Target: Exploiting the divergent N-donors without hydrating the ketone.[1]

Reagents:

  • Silver(I) Tetrafluoroborate (

    
    ) or Silver Nitrate (
    
    
    
    )[1]
  • (2-Pyridyl)(4-pyridyl)methanone (2,4-PPM)[1]

  • Acetonitrile (

    
    ) / Methanol (
    
    
    
    ) mixture (1:1 v/v)[1]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2,4-PPM (0.2 mmol, 36.8 mg) in 5 mL of MeOH/MeCN mixture. Ensure complete dissolution.

  • Metal Solution: In a separate vial, dissolve

    
     (0.2 mmol, 38.9 mg) in 5 mL of the same solvent mixture. Protect from light to prevent Ag reduction.[1]
    
  • Layering (Diffusion Method) - Alternative to Autoclave: For Ag(I) complexes, high heat can sometimes reduce the metal.[1] A solvothermal approach at lower temperature or layering is preferred.

    • Place the ligand solution in a narrow test tube.[1]

    • Carefully layer the metal solution on top using a buffer layer of pure solvent (1 mL) to slow diffusion.[1]

  • Solvothermal Option (If crystals are too small from layering): Mix solutions in a 15 mL Teflon-lined reactor. Heat at 80°C for 48 hours. Note: Lower temperature prevents ketone hydration and silver reduction.[1]

  • Isolation: Collect colorless/pale yellow needle-like crystals by filtration. Wash with cold methanol.

Expected Outcome: 1D cationic chains where Ag(I) is linearly coordinated by the 2-pyridyl N of one ligand and the 4-pyridyl N of the next.[1] The ketone group likely remains uncoordinated or participates in weak Ag...O interactions.[1]

Part 3: Data Analysis & Visualization

Characterization Checklist
TechniquePurposeKey Signal to Watch
SC-XRD Structure DeterminationConfirm gem-diol (C-O single bond ~1.40 Å) vs. Ketone (C=O double bond ~1.22 Å).
FT-IR Functional Group AnalysisKetone: Sharp peak at ~1670 cm⁻¹.[1] Gem-Diol: Disappearance of 1670 cm⁻¹; appearance of broad OH stretch ~3400 cm⁻¹.[1]
TGA Thermal StabilityWeight loss <100°C indicates lattice water; decomposition >300°C indicates framework stability.
PXRD Phase PurityCompare experimental pattern with simulated pattern from SC-XRD data.
Reaction Mechanism Diagram (Graphviz)

This diagram illustrates the bifurcation of the reaction pathway based on conditions (Hydrothermal vs. Solvothermal).

ReactionPathways Ligand 2,4-PPM Ligand (Ketone Form) Hydrothermal Hydrothermal Conditions (H2O, High T/P, Lewis Acid) Ligand->Hydrothermal Solvothermal Solvothermal/Mild (MeOH/MeCN, <100°C) Ligand->Solvothermal Metal Metal Salt (Cu, Zn, Ag) Metal->Hydrothermal Metal->Solvothermal Hydration Nucleophilic Attack (C=O -> C(OH)2) Hydrothermal->Hydration Water Attack Chelation N,O-Chelation (5-membered ring) Hydration->Chelation Deprotonation ProductA Product A: Gem-Diol Based MOF/CP Chelation->ProductA Bridge N,N'-Bridging Only (Ketone Intact) Solvothermal->Bridge Kinetic Control ProductB Product B: 1D/2D Chain (Ketone Intact) Bridge->ProductB

Caption: Mechanistic divergence of 2,4-PPM coordination driven by solvent and temperature conditions.

Experimental Workflow Diagram

Workflow Prep 1. Reagent Prep (Stoichiometric Weighing) Mix 2. Mixing & pH Adjust (Vial -> Autoclave) Prep->Mix Heat 3. Thermal Treatment (160°C, 72h) Mix->Heat Cool 4. Controlled Cooling (5°C/h to RT) Heat->Cool Essential for Crystallinity Wash 5. Isolation & Wash (H2O/EtOH) Cool->Wash Analyze 6. Characterization (SXRD, IR) Wash->Analyze

Caption: Standardized hydrothermal workflow for generating diffraction-quality crystals.

Part 4: References & Further Reading

  • Mechanisms of Hydration in Pyridyl Ketones:

    • Title: "Nucleophilic Addition to Di-2-pyridyl Ketone: The Formation of Gem-Diols in Metal Complexes."[1]

    • Context: Explains the fundamental chemistry of ketone hydration in this ligand class.

    • Source: (General Reference for Ligand Class Behavior).[1]

  • Hydrothermal Synthesis with Mixed Ligands:

    • Title: "Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate and 4,4′-bipyridine ligands."[1]

    • Context: Provides the methodological basis for Protocol A (using dicarboxylates + pyridyl linkers).

    • Source:[1]

  • Silver(I) Coordination Polymers:

    • Title: "Crystal structure of poly[μ-diphenyl(pyridin-4-yl)phosphane-κ2N:P-μ-trifluoroacetato-κ2O:O′-silver(I)]."

    • Context: Illustrates Ag(I) preference for linear coordination and solvothermal synthesis techniques.[1]

    • Source:[1]

  • General Hydrothermal Techniques:

    • Title: "Hydrothermal Synthesis of Copper Complexes of 4′-Pyridyl Terpyridine."[1]

    • Context: Validates the temperature ranges and cooling rates used in the protocols.

    • Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #26-DPK-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Nature of the Beast

Welcome to the technical support center for Pyridin-2-yl(pyridin-4-yl)methanone (also known as 2,4'-dipyridyl ketone). Unlike standard aromatic ketones, this molecule presents a unique "double-edged" challenge:

  • Basicity: The two pyridine nitrogens make it pH-sensitive and prone to streaking on acidic silica.

  • Electrophilicity: The electron-withdrawing nature of the pyridine rings makes the carbonyl carbon highly electrophilic, increasing susceptibility to hydration (gem-diol formation) or nucleophilic attack during workup.

This guide moves beyond generic protocols to provide a self-validating purification strategy tailored to these specific chemical behaviors.

Module 1: Triage & Diagnostic

Before selecting a method, assess the state of your crude material. Use this diagnostic table to determine the primary impurity profile.

Symptom Likely Impurity / Cause Recommended Action
Dark Brown/Black Tar Polymerized starting materials or oxidative degradation.Acid-Base Extraction (Method A) to leave non-basic tars behind.
Red/Orange Hue Metal chelation (Fe, Li, Mg) or conjugated by-products.Chelation Wash (Method C) followed by Recrystallization.
Oiling Out Presence of solvent residues or symmetric isomers (2,2' or 4,4').Seed Crystallization (Method B) or high-vac drying.
Streaking on TLC Interaction with silica silanols.Buffered Chromatography (Method D) with Triethylamine.
Workflow Decision Matrix

PurificationLogic Start Crude 2,4'-Dipyridyl Ketone CheckState Analyze Physical State & TLC Start->CheckState IsSolid Solid / Semi-Solid? CheckState->IsSolid Moderate Impurity IsTar Dark Oil / Tar? CheckState->IsTar High Impurity Recryst Method B: Recrystallization (High Purity) IsSolid->Recryst Single Spot on TLC Column Method D: Buffered Silica Column (Isomer Separation) IsSolid->Column Multiple Spots AcidBase Method A: Acid-Base Extraction (Primary Cleanup) IsTar->AcidBase AcidBase->Recryst Polishing Final Pure Product (>98%) Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.

Module 2: The Self-Validating Protocol (Method A)

Acid-Base Extraction ("The Chemical Filter")

This is the most robust method for 2,4'-dipyridyl ketone because it leverages the basicity of the pyridine rings to separate the product from non-basic impurities (tars, unreacted nitriles, or neutral ketones).

Principle:



Step-by-Step Protocol:
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Validation: Ensure complete dissolution.[1] If solids remain, filter them (likely inorganic salts).

  • Extraction (The Switch):

    • Extract the organic layer with 1M HCl (

      
      ).
      
    • Crucial Check: The product is now in the Aqueous Phase . The organic phase contains non-basic impurities.[2]

    • Validation: Check the pH of the aqueous layer.[3] It must be

      
      .[4]
      
  • The Wash:

    • Wash the combined acidic aqueous layers with fresh DCM (

      
      ). Discard this organic wash.
      
  • Recovery (The Flip):

    • Cool the aqueous layer in an ice bath (pyridines generate heat upon neutralization).

    • Slowly basify with 6M NaOH or saturated

      
        until pH 
      
      
      
      .
    • Observation: The solution should turn cloudy as the free base precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      

Module 3: Advanced Purification

Method B: Recrystallization (For Solids)[1]

Dipyridyl ketones are prone to forming hydrates. Avoid water-heavy solvent systems if anhydrous product is required.

Solvent System Ratio (v/v) Notes
EtOAc / Hexane 1:3 to 1:5Standard method. Dissolve in hot EtOAc, add Hexane until turbid.
Toluene / Cyclohexane 1:2Good for removing non-polar tars.
Ethanol PureWarning: Can form hemi-acetals or hydrates if not dried properly.
Method D: Buffered Flash Chromatography

The Problem: Pyridines interact strongly with the acidic silanol groups (


) on silica gel, causing "streaking" (broad, tailing bands) and poor separation.

The Solution: Deactivate the silica.

  • Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) .

  • Eluent System:

    • A: Dichloromethane (DCM)

    • B: Methanol (MeOH)

    • Gradient: 0% to 5% MeOH in DCM.

    • Modifier: Maintain 0.5% TEA or 1%

      
       (7N in MeOH) throughout the run.
      
  • Loading: Load as a liquid injection in minimal DCM.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What now?

A: This is common for dipyridyl ketones due to rotational freedom or trace solvent impurities.

  • Technique 1 (Scratching): Use a glass rod to scratch the side of the flask at the air-liquid interface.

  • Technique 2 (Seeding): If you have any solid crystals (even from a previous impure batch), add a speck to the oil.

  • Technique 3 (Trituration): Add cold pentane or diethyl ether and sonicate. This often forces the solid to crash out.

Q2: The product has a persistent red/pink color.

A: This indicates metal chelation. Dipyridyl ketones are excellent ligands (similar to bipyridine).

  • Fix: Wash your organic phase with 0.1M EDTA (disodium salt) or a 10% solution of Sodium Sulfide (precipitates metals) before the final drying step.

Q3: I see a new spot on TLC after leaving the product in methanol.

A: You likely formed the hemi-ketal .

  • The electron-deficient carbonyl is reactive.

  • Fix: Evaporate the methanol and dry under high vacuum; the equilibrium will shift back to the ketone. Avoid storing in protic solvents for long periods.

Visualizing the Acid-Base Workflow

AcidBaseFlow Crude Crude Mixture (Organic Solvent) AcidAdd Add 1M HCl Crude->AcidAdd PhaseSep1 Phase Separation 1 AcidAdd->PhaseSep1 OrgLayer1 Organic Layer (Discard Impurities) PhaseSep1->OrgLayer1 Neutrals/Acids AqLayer1 Aqueous Layer (Contains Product H+) PhaseSep1->AqLayer1 Product Salt BaseAdd Basify (NaOH) pH > 10 AqLayer1->BaseAdd Extract Extract with DCM BaseAdd->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: The "Chemical Filter" workflow. Note that the product moves to the aqueous phase initially, separating it from non-basic organic impurities.

References

  • Masternak, J. et al. (2020). Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Materials, 13(16). (Demonstrates chelation properties and metal complex purification). Available at: [Link]

  • Efthymiou, C. G. et al. (2011). Initial employment of di-2-pyridyl ketone as a route to nickel(II)/lanthanide(III) clusters. Inorganic Chemistry. (Discusses hydration of the ketone carbonyl). Available at: [Link]

  • Organic Chemistry Portal. Pyridine Synthesis and Purification. (General protocols for handling pyridine derivatives). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2,4'-Dipyridyl Ketone Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4'-dipyridyl ketone and its complexes. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your protocols.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2,4'-dipyridyl ketone complexes.

Q1: Why is my 2,4'-dipyridyl ketone complex poorly soluble in common organic solvents?

A1: The solubility of metal-organic complexes is multifaceted and depends on several factors.[1][2] For 2,4'-dipyridyl ketone complexes, poor solubility often arises from a combination of strong intermolecular forces in the solid state (crystal lattice energy), the overall polarity of the complex, and the nature of the solvent.[2] Neutral complexes, in particular, can have strong packing in the crystal lattice, making it difficult for solvent molecules to overcome these forces. The polarity of your specific complex, dictated by the metal center and any counter-ions, will heavily influence its affinity for different solvents.[1] Highly polar aprotic solvents like DMSO and DMF are often good starting points due to their ability to dissolve a wide range of metal-organic compounds.[1][3]

Q2: I've observed that my complex is soluble in water, but the solution is cloudy and forms a precipitate over time. What's happening?

A2: Cloudiness and eventual precipitation in aqueous solutions often point towards aggregation or the formation of less soluble species.[4] The stability and solubility of many metal complexes are highly dependent on the pH of the solution.[4] A change in pH upon dissolution could be causing your complex to become less charged or to form insoluble hydroxide species. Additionally, if the chelating agents used are not sufficiently polar, this can lead to poor water solubility and aggregation.[4] It is also possible that you are observing the formation of coordination polymers, which are often insoluble.[3]

Q3: Can modifying the ligand itself improve the solubility of the resulting complex?

A3: Absolutely. Modifying the 2,4'-dipyridyl ketone ligand is a powerful strategy to enhance the solubility of its complexes.[3] Introducing bulky alkyl groups can disrupt crystal packing and increase solubility in organic solvents.[1][3] For aqueous solubility, adding highly soluble functional groups like sulfonates (-SO3⁻), carboxylates (-COO⁻), or polyethylene glycol (PEG) chains to the ligand can significantly improve the water solubility of the final complex.[4]

Q4: Does the choice of metal and counter-ion affect the solubility of the complex?

A4: Yes, both the metal and the counter-ion play a crucial role. The nature of the metal ion influences the geometry and polarity of the complex.[1] For instance, hard acids like Al(III), Ti(IV), and V(V) will have their solubility characteristics tuned by the specific R groups on the ligand.[1] Furthermore, creating a charged (anionic or cationic) complex instead of a neutral one can dramatically improve solubility.[3] The choice of counter-ion is also critical; for example, replacing chloride or bromide ions with larger, more charge-diffuse anions like perchlorate or triflate can enhance solubility in certain solvents and improve the chances of obtaining single crystals for X-ray diffraction.[3]

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common solubility problems.

Issue 1: Complex is Insoluble in a Wide Range of Common Solvents

If your 2,4'-dipyridyl ketone complex shows poor solubility in solvents ranging from non-polar (like hexane and toluene) to polar (like ethanol and acetonitrile), a systematic approach is needed.

Initial Diagnostic Steps:
  • Confirm Identity and Purity: Before extensive solubility testing, ensure the identity and purity of your complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis). Impurities can sometimes be the cause of insolubility.

  • Solvent Screening: Test solubility in a broader range of solvents, particularly highly polar aprotic solvents like DMSO and DMF, which are known to be effective for many metal-organic compounds.[1][3]

  • Physical Intervention: Gentle heating or sonication can sometimes help overcome the activation energy barrier for dissolution, especially for kinetically slow dissolving compounds.[4]

Workflow for Enhancing Solubility:

start Insoluble Complex solvent_screening Systematic Solvent Screening (Toluene, THF, CH2Cl2, ACN, MeOH, EtOH, DMF, DMSO) start->solvent_screening physical_methods Apply Physical Methods (Heating, Sonication) solvent_screening->physical_methods Still Insoluble success Soluble Complex solvent_screening->success Soluble cosolvency Investigate Co-solvency (e.g., Dichloromethane/Ethanol mixture) physical_methods->cosolvency Still Insoluble physical_methods->success Soluble ligand_mod Ligand Modification (Add solubilizing groups: alkyl, -SO3H, -COOH) cosolvency->ligand_mod Still Insoluble cosolvency->success Soluble complex_mod Complex Modification (Change counter-ion, create charged species) ligand_mod->complex_mod If ligand modification is not feasible ligand_mod->success Successful Synthesis complex_mod->success Successful Synthesis

Caption: Troubleshooting workflow for highly insoluble complexes.

Issue 2: Poor Aqueous Solubility or Precipitation from Aqueous Solution

For applications requiring aqueous solubility, such as in biological systems, achieving a stable, clear solution is paramount.

Initial Diagnostic Steps:
  • pH Measurement: Measure the pH of the aqueous solution after attempting to dissolve the complex.[4] A significant change from neutral pH can indicate protonation or deprotonation events affecting solubility.

  • Microscopy: Observe a drop of the cloudy solution under a microscope to distinguish between amorphous precipitate and crystalline material.

Workflow for Improving Aqueous Solubility:

start Poor Aqueous Solubility ph_adjust pH Adjustment (Use buffers to test a range of pH values) start->ph_adjust cosolvent Add Water-Miscible Co-solvent (e.g., Ethanol, DMSO in small amounts) ph_adjust->cosolvent Still Insoluble success Clear Aqueous Solution ph_adjust->success Soluble surfactant Introduce Surfactants (e.g., SDS, CTAB, Poloxamers) cosolvent->surfactant Still Insoluble cosolvent->success Soluble complexation Form Inclusion Complexes (e.g., with Cyclodextrins) surfactant->complexation If additives are undesirable surfactant->success Soluble prodrug Chemical Modification (Prodrug approach) (Add polar functional groups) complexation->prodrug If complexation is ineffective complexation->success Soluble prodrug->success Successful Synthesis

Caption: Workflow for enhancing the aqueous solubility of complexes.

III. Experimental Protocols

Protocol 1: Systematic Solvent Solubility Screening

Objective: To identify a suitable solvent or solvent system for a new 2,4'-dipyridyl ketone complex.

Materials:

  • Your 2,4'-dipyridyl ketone complex

  • A range of solvents (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol, ethanol, DMF, DMSO)

  • Small vials (1-2 mL)

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh approximately 1-2 mg of your complex into each vial.

  • Add 0.5 mL of a solvent to the first vial.

  • Vortex the vial for 30 seconds.

  • If the solid is not fully dissolved, sonicate for 5 minutes.

  • If still not dissolved, gently heat the vial (ensure the solvent does not boil).

  • Observe and record the solubility (e.g., soluble, partially soluble, insoluble).

  • Repeat steps 2-6 for each solvent.

  • For promising solvents where the complex is partially soluble, try increasing the solvent volume incrementally to determine an approximate solubility.

Protocol 2: pH-Dependent Aqueous Solubility Profile

Objective: To determine the effect of pH on the aqueous solubility of your complex.

Materials:

  • Your 2,4'-dipyridyl ketone complex

  • A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2-10).[4]

  • pH meter

  • UV-Vis spectrophotometer or HPLC

  • Shaking incubator or orbital shaker

Procedure:

  • Prepare saturated solutions of your complex in each buffer by adding an excess of the complex to a known volume of buffer.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Measure the concentration of the dissolved complex in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

  • Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile. This will reveal the pH at which your complex is most soluble.[5]

IV. Data Presentation

Table 1: Common Solvents and Their Properties for Screening Metal Complexes
SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Common Use Cases for Metal Complexes
Hexane0.11.8869Dissolving non-polar complexes, precipitation of polar complexes.
Toluene2.42.38111Solubilizing complexes with aromatic ligands.
Dichloromethane3.19.0840A good general-purpose solvent for many neutral complexes.[1]
Tetrahydrofuran (THF)4.07.5866Good for complexes with some polarity, often used in synthesis.[1]
Acetonitrile5.837.582A polar aprotic solvent, useful for a range of complexes.[1]
Ethanol4.324.5578A polar protic solvent, can participate in hydrogen bonding.
Dimethylformamide (DMF)6.436.71153Highly polar aprotic solvent, good for many charged and neutral complexes.[3]
Dimethyl sulfoxide (DMSO)7.246.68189A very strong polar aprotic solvent, often a last resort for difficult-to-dissolve complexes.[1][3]

V. Underlying Mechanisms and Advanced Strategies

The Role of Co-solvency

Co-solvency is a phenomenon where the solubility of a solute is greater in a mixture of solvents than in a single solvent.[6] This is often achieved by mixing a polar and a less polar solvent. The co-solvent mixture can have a polarity that is more favorable for solvating the complex than either of the individual solvents. For example, a mixture of dichloromethane and ethanol was used to dissolve a Pd(II) complex of di(2-pyridyl) ketone for further reaction.[7][8]

Inclusion Complexation with Cyclodextrins

For poorly water-soluble complexes intended for biological applications, inclusion complexation is a valuable technique.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] The hydrophobic parts of your complex can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire inclusion complex is water-soluble.[9][10]

Formation of Hemiketals and gem-Diols

An interesting aspect of di-2-pyridyl ketone chemistry is the reactivity of the ketone's carbonyl group. In the presence of water or alcohols, the carbonyl can undergo nucleophilic attack to form a gem-diol or a hemiketal, respectively.[11][12] This in-situ modification of the ligand can alter the coordination mode and significantly impact the solubility and crystal packing of the resulting complex.[11][13] For instance, the reaction of a Pd(II)-dpk complex in ethanol led to the formation of an "ethanolated" hemiketal complex with different properties.[8]

VI. References

  • ResearchGate. (2016, December 18). Solubilities of metal-organic compounds? Retrieved from [Link]

  • Giorio, C., et al. (2020). Formation of metal-organic ligand complexes affects solubility of metals in airborne particles at an urban site in the Po valley. Chemosphere, 241, 125025. Retrieved from [Link]

  • Rana, D., et al. (2019). Solubility model of metal complex in ionic liquids from first principle calculations. RSC Advances, 9(35), 20293-20302. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to improve the metal complexes solubility in water? Retrieved from [Link]

  • ResearchGate. (2021, July 9). How to find a better solution for the solubility of metal complexes? Retrieved from [Link]

  • ResearchGate. (2025, September 24). Formation of metal-organic ligand complexes affects solubility of metals in airborne particles at an urban site in the Po valley. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Retrieved from [Link]

  • MDPI. (2025, April 15). Cobalt(II) and Nickel(II) Cubane {M4O4} Complexes Derived from Di-2-pyridyl Ketone and Benzoate: Syntheses, Structure and Magnetic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • De Gruyter. (n.d.). Properties and application of diketones and their derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. Retrieved from [Link]

  • R Discovery. (n.d.). Dipyridyl Ketone Research Articles - Page 1. Retrieved from [Link]

  • ResearchGate. (2020, August). Coordination complexes of di(2-pyridyl)ketone with copper(I) and their formation in solution and under solvent-free conditions. Retrieved from [Link]

  • CentAUR. (2025, June 8). Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Asian Journal of Chemistry. (1994). Complexes of 2,2-Dipyridyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubMed. (2024, May 30). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Molecular Strategies to Enhance Drug Solubility. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • AccessPharmacy. (n.d.). 9 Solubility and Distribution Phenomena. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed. (n.d.). The effects of pH and mixed solvent systems on the solubility of oxytetracycline. Retrieved from [Link]

  • RSC Publishing. (1992). pH-Induced effects on the photophysics of dipyridyl ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of chemicals on the pH of aqueous solvents. The pH was measured.... Retrieved from [Link]

Sources

optimizing crystallization conditions for Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Crystallization Conditions for Pyridin-2-yl(pyridin-4-yl)methanone Technical Support Center Guide

Introduction: The "Gem-Diol" Trap & Structural Insights

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with This compound (CAS: 56970-92-4). While it appears to be a simple heteroaromatic ketone, it possesses a specific reactivity profile that often leads to failed crystallizations: reversible hydration .

The electron-withdrawing nature of the two pyridine rings (one 2-substituted, one 4-substituted) makes the carbonyl carbon highly electrophilic.[1][2] In the presence of water or protic solvents, this compound readily forms a gem-diol (hydrate) or hemiacetal.

Critical Decision Point: Before proceeding, you must define your target:

  • The Ketone (Anhydrous): Requires strictly aprotic, anhydrous conditions.

  • The Hydrate (Gem-diol): Often forms stable crystals from aqueous/alcoholic media.[2]

Module 1: Solvent Selection & Solubility

Q1: I am trying to crystallize the pure ketone, but I keep getting a different solid or an oil. What solvents should I use?

A1: If you are using alcohols (MeOH, EtOH) or undried solvents, you are likely isolating the hemiacetal or hydrate, not the ketone. For the pure ketone, you must use non-protic solvents.

Solvent Compatibility Table

Solvent ClassRecommended?Technical Insight
Chlorinated (DCM, Chloroform) Excellent High solubility.[1][2] Ideal "Good" solvent for anti-solvent methods.[2] Does not react with the carbonyl.
Esters (Ethyl Acetate, Isopropyl Acetate) Good Moderate solubility. Good for cooling crystallization.[2]
Alcohols (Methanol, Ethanol) AVOID Risk of Hemiacetal Formation. The carbonyl is electrophilic enough to react with MeOH/EtOH, changing the compound's identity.
Alkanes (Hexane, Heptane) Anti-Solvent Poor solubility. Use to crash out the product from DCM or EtOAc.
Water FORBIDDEN Will form the gem-diol (hydrate).[2] Only use if the hydrate is the desired target.

Q2: My compound "oils out" instead of crystallizing. How do I fix this?

A2: Oiling out (liquid-liquid phase separation) occurs when the compound becomes supersaturated at a temperature above its melting point, or when the "anti-solvent" is added too quickly.

Troubleshooting Protocol: The "Re-Dissolve & Seed" Method

  • Re-heat: Bring the oiled mixture back to a boil until it becomes a single clear phase.

  • Add "Good" Solvent: Add 10-20% more of your dissolving solvent (e.g., DCM or EtOAc) to lower the saturation slightly.[2]

  • Slow Cool: Insulate the flask (wrap in foil/cotton) to cool very slowly.

  • Seeding: If you have any solid, add a tiny crystal at the cloud point. If not, scratch the glass surface to induce nucleation.

Module 2: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Target: Pure Ketone) Best for high purity and recovery.

  • Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of Dichloromethane (DCM) (~3-5 mL) at room temperature. Ensure the solution is clear.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble dust (nucleation sites).

  • Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise while stirring.[2]

    • Stop when a faint, persistent cloudiness appears.

  • Redissolution: Add 1-2 drops of DCM to clear the cloudiness.[1][2]

  • Crystallization: Cover the flask with parafilm (poke 1 small hole) and let it stand undisturbed in a fume hood. The slow evaporation of DCM (more volatile) will gradually increase the ratio of Hexane, driving crystallization.

Protocol B: Cooling Crystallization (Target: Hydrate/Stable Form) Use this ONLY if the hydrate is acceptable or desired.

  • Dissolution: Dissolve the compound in boiling Acetonitrile (or Acetone/Water 9:1 mixture).

  • Cooling Ramp: Turn off the heat source and let the flask sit on the hotplate as it cools (approx. 1°C/min).

  • Harvest: Collect crystals via vacuum filtration once the solvent reaches 4°C.

Module 3: Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to prevent accidental derivatization of your ketone.

SolventStrategy Start Start: Optimization Strategy Target What is your Target? Start->Target Ketone Target: Pure Ketone (C11H8N2O) Target->Ketone Anhydrous Hydrate Target: Gem-Diol / Hydrate (C11H10N2O2) Target->Hydrate Aqueous/Stable SolvK Solvent: DCM, Chloroform, EtOAc Ketone->SolvK SolvH Solvent: Acetonitrile/Water or Acetone/Water Hydrate->SolvH AvoidK CRITICAL: Avoid MeOH, EtOH, Water SolvK->AvoidK MethodK Method: Vapor Diffusion (Hexane into DCM solution) AvoidK->MethodK MethodH Method: Slow Cooling (Reflux -> 4°C) SolvH->MethodH

Caption: Decision matrix for solvent selection based on the desired chemical form (Ketone vs. Hydrate).

Figure 2: Troubleshooting "Oiling Out"

The most common failure mode for dipyridyl ketones.[2]

OilingOut Issue Problem: Oiling Out (Liquid-Liquid Phase Sep) Cause1 Temp > Melting Point Issue->Cause1 Cause2 Supersaturation too High Issue->Cause2 Action Action: Re-Dissolve & Dilute Cause1->Action Cause2->Action Step1 Add 10% 'Good' Solvent (DCM/EtOAc) Action->Step1 Step2 Seed at Cloud Point Step1->Step2 Result Result: Controlled Nucleation Step2->Result

Caption: Step-by-step remediation for oiling out events during crystallization.

References

  • ResearchGate. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol Generation.[1][2] (Context on electron-deficient pyridine carbonyl hydration). Retrieved from [Link]

Sources

Technical Support Center: Purification of Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of commercial Pyridin-2-yl(pyridin-4-yl)methanone. As a Senior Application Scientist, this resource is designed to provide not just protocols, but also the scientific reasoning behind them to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial this compound?

A1: The impurity profile of your commercial material will depend on the synthetic route employed by the manufacturer. A common method for synthesizing related dipyridyl ketones involves the condensation of a picolinate ester with a picoline derivative.[1] Based on this, potential impurities could include:

  • Unreacted Starting Materials: Such as ethyl picolinate and 4-picoline or their equivalents.

  • Byproducts from Side Reactions: Including products of self-condensation of the starting materials.

  • Isomeric Ketones: Depending on the synthetic strategy, trace amounts of other dipyridyl ketone isomers may be present.

  • Residual Solvents: Solvents used in the synthesis and initial purification, such as toluene, ethanol, or diethyl ether.[2]

  • Water: The compound may be hygroscopic.

Q2: How can I assess the purity of my starting material and my purified product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the target compound from its impurities.[3][4] A good starting point is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities (typically >1%). The proton NMR of a related compound, (2-Aminophenyl)(pyridin-2-yl)methanone, shows distinct aromatic proton signals that can be a useful reference.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges are indicative of impurities. The melting point for the related compound Di(2-pyridyl) ketone is reported to be between 52°C and 55°C.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.

Purification Workflow Overview

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Purity_Check1 Purity Assessment (HPLC, NMR, MP) Recrystallization->Purity_Check1 Column->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check1->Further_Purification Impurities Present Further_Purification->Column AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., Dichloromethane) Add_Acid Wash with Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Layer Aqueous Layer: Protonated Product Separate1->Aqueous_Layer Bottom Organic_Layer Organic Layer: Neutral Impurities Separate1->Organic_Layer Top Basify Basify Aqueous Layer (e.g., with NaOH) Aqueous_Layer->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Final_Organic Organic Layer: Pure Product Separate2->Final_Organic Top Final_Aqueous Aqueous Layer: Salts Separate2->Final_Aqueous Bottom

Sources

enhancing stability of Pyridin-2-yl(pyridin-4-yl)methanone based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for enhancing the stability of Metal-Organic Frameworks (MOFs) based on the versatile linker, Pyridin-2-yl(pyridin-4-yl)methanone. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a guide grounded in mechanistic understanding and field-proven strategies. This center is designed to empower you to troubleshoot common issues, make informed experimental choices, and ultimately synthesize more robust and reliable materials.

Section 1: Troubleshooting Guide for 2,4-dpk MOF Instability

Users frequently encounter challenges related to the stability of their synthesized frameworks. This guide addresses the most common issues in a direct question-and-answer format.

Issue Encountered Plausible Causes & Scientific Rationale Recommended Solutions & Protocols
Poor Crystallinity or Amorphous Product Cause: Rapid nucleation kinetics outpace crystal growth, leading to disordered or amorphous material. This can be triggered by overly reactive metal salts, unsuitable solvent systems, or non-optimal temperatures.[1] Rationale: The solvent plays a critical role in solvating precursors and mediating the self-assembly process.[2][3] An inappropriate solvent can lead to poor solubility or an excessively fast reaction. Modulators, often carboxylic acids or other coordinating species, compete with the linker for binding to the metal nodes, effectively slowing down the reaction to favor the growth of high-quality crystals.[1]Solutions: 1. Solvent Screening: Systematically test different solvents (e.g., DMF, DEF, Methanol, Ethanol) or solvent mixtures to optimize precursor solubility and reaction kinetics.[4] 2. Modulator Addition: Introduce a modulator such as acetic acid or pyridine into the synthesis mixture. A common starting point is a 50:50 molar ratio of modulator to linker.[1] 3. Temperature & Time Optimization: Vary the solvothermal reaction temperature (e.g., 80°C, 100°C, 120°C) and time (e.g., 24h, 48h, 72h) to find the ideal conditions for crystal growth.[5]
Low Thermal Stability (Decomposition < 300°C) Cause: Weak metal-ligand coordination bonds or the presence of volatile, coordinated solvent molecules. The intrinsic stability of the linker and the hardness of the metal cation are key factors.[6] Rationale: The thermal stability of a MOF is often limited by the strength of the coordination bonds. Harder metal cations (higher charge density) typically form stronger bonds with hard donor atoms like oxygen or nitrogen, increasing the decomposition temperature.[6][7] Coordinated solvent molecules can be lost at lower temperatures, which can sometimes trigger a framework collapse before the linker itself decomposes.Solutions: 1. Metal Cation Selection: Employ higher-valent metal cations like Zr(IV) or In(III) instead of more common divalent metals like Zn(II) or Cu(II).[7][8] These form stronger M-N/M-O bonds. 2. Ligand Modification: Consider synthesizing derivatives of the 2,4-dpk linker with electron-donating groups to enhance the basicity of the pyridine nitrogen and strengthen its coordination. 3. Thorough Solvent Exchange: Before thermal analysis, perform a rigorous solvent exchange with a low-boiling-point solvent (e.g., acetone, chloroform) followed by vacuum drying to completely remove high-boiling synthesis solvents like DMF.
Degradation in Water or High Humidity (Hydrolytic Instability) Cause: Water molecules, being strong Lewis bases, can compete with the pyridyl nitrogen for coordination sites on the metal center, leading to hydrolysis of the metal-ligand bonds and framework collapse.[9] Rationale: The susceptibility to hydrolysis is a major challenge for many MOFs. Enhancing the framework's hydrophobicity or strengthening the coordination bonds can mitigate this. Post-synthetic modification to create a more hydrophobic surface or to introduce functional groups that form stronger bonds can significantly improve water stability.[10][11]Solutions: 1. Post-Synthetic N-Oxidation: Convert the pyridyl groups to pyridine-N-oxides. The N-O group is a stronger coordinating moiety and can increase polarity and hydrogen-bonding sites, paradoxically leading to enhanced hydrolytic stability in some cases.[12] (See Protocol 2). 2. Surface Hydrophobization: Coat the MOF crystals with a thin layer of a hydrophobic polymer (e.g., polydimethylsiloxane) to create a physical barrier against water ingress.[11] 3. Use of High-Valent Metals: Frameworks built from Zr(IV) clusters are known for their exceptional water stability due to the strength and kinetic inertness of the Zr-O bond.[7][9]
Loss of Porosity Upon Solvent Removal Cause: The framework is not sufficiently robust to maintain its structure without the "scaffolding" effect of the solvent molecules within the pores. This is common in flexible or weakly-interacting frameworks. Rationale: Stronger, more rigid linkers and higher connectivity at the metal nodes create a more robust framework that can withstand the capillary forces exerted during solvent evaporation.[11] Interpenetration, where multiple identical frameworks are interwoven, also adds significant mechanical stability.[11]Solutions: 1. Supercritical CO₂ Drying: This technique avoids the liquid-gas phase boundary and the associated destructive capillary forces, preserving the porous structure of delicate frameworks. 2. Framework Interpenetration: Adjust synthesis conditions (e.g., concentration, temperature) to favor the formation of interpenetrated frameworks, which are inherently more stable. 3. Ligand Rigidity: If possible, co-link with a more rigid secondary ligand alongside 2,4-dpk to add structural reinforcement to the overall framework.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does my choice of metal precursor impact the stability of a 2,4-dpk based MOF?

Your choice of metal is one of the most critical factors influencing MOF stability. The strength of the coordination bond between the metal ion (a Lewis acid) and the linker's nitrogen atoms (a Lewis base) is paramount. According to Pearson's Hard/Soft Acid/Base (HSAB) theory, hard acids form the strongest bonds with hard bases. High-valent metal cations are harder acids than divalent ones.

Metal CationValenceHSAB CharacterTypical Bond StrengthResulting MOF Stability
Zn(II), Co(II) +2BorderlineModerateModerate thermal and chemical stability.
Cu(II) +2BorderlineModerate-StrongOften forms stable frameworks, but can be susceptible to hydrolysis.
In(III) +3HardStrongKnown to form highly stable MOFs with pyridylcarboxylate ligands.[8]
Zr(IV), Hf(IV) +4HardVery StrongForms exceptionally stable MOFs, particularly against hydrolysis, due to strong, kinetically inert metal-oxygen/nitrogen bonds.[7]

Q2: What is Post-Synthetic Modification (PSM), and when should I consider it for my 2,4-dpk MOF?

Post-Synthetic Modification (PSM) is a powerful technique where a pre-synthesized "parent" MOF is chemically altered to introduce new functionalities or enhance its properties without losing its core crystalline structure.[13][14]

You should consider PSM when:

  • Your parent MOF has good crystallinity but lacks the desired stability (thermal or chemical).

  • You want to introduce new functional groups that are not compatible with the initial solvothermal synthesis conditions.

  • You need to fine-tune the pore environment (e.g., make it more hydrophilic or hydrophobic).[10]

For a 2,4-dpk MOF, the exposed pyridyl nitrogen atoms are prime targets for PSM, such as N-oxidation or quaternization.[7][12]

DOT Script for PSM Decision Workflow

PSM_Workflow Decision Workflow for Post-Synthetic Modification (PSM) Start Synthesized 2,4-dpk MOF Check_Stability Does it meet stability requirements? Start->Check_Stability Success MOF is suitable for application Check_Stability->Success Yes PSM_Needed Instability Identified (Thermal, Chemical, etc.) Check_Stability->PSM_Needed No PSM_Strategy Select PSM Strategy PSM_Needed->PSM_Strategy N_Oxidation Linker N-Oxidation (Enhance Coordination/ Hydrophilicity) PSM_Strategy->N_Oxidation Surface_Coating Surface Coating (Improve Hydrophobicity/ Chemical Resistance) PSM_Strategy->Surface_Coating Metal_Exchange Metal Node Exchange (Increase Bond Strength) PSM_Strategy->Metal_Exchange Characterize Characterize Daughter MOF (PXRD, TGA, Porosity) N_Oxidation->Characterize Surface_Coating->Characterize Metal_Exchange->Characterize Characterize->Check_Stability Re-evaluate Synthesis_Workflow General Solvothermal Synthesis Workflow Combine 1. Combine Ligand (2,4-dpk) & Metal Salt (Zn(NO3)2) Add_Solvent 2. Add Solvent (e.g., DMF/Ethanol) Combine->Add_Solvent Seal_Heat 3. Seal Vial & Heat in Oven (e.g., 100°C, 72h) Add_Solvent->Seal_Heat Cool 4. Slow Cooling to Room Temp Seal_Heat->Cool Collect_Wash 5. Collect Crystals & Wash with DMF Cool->Collect_Wash Exchange 6. Solvent Exchange (e.g., Acetone) Collect_Wash->Exchange Dry 7. Dry Under Vacuum Exchange->Dry Characterize 8. Characterization (PXRD, TGA, etc.) Dry->Characterize

Caption: Step-by-step workflow for a general solvothermal MOF synthesis.

Protocol 2: Post-Synthetic N-Oxidation of a 2,4-dpk MOF

This protocol is adapted from strategies used for enhancing the stability of pyridine-based frameworks. [12]

  • Materials:

    • As-synthesized 2,4-dpk MOF (100 mg)

    • Dichloromethane (DCM), anhydrous

    • Meta-chloroperoxybenzoic acid (m-CPBA)

    • Methanol

  • Procedure:

    • Activate the parent 2,4-dpk MOF by solvent exchange and drying as described in Protocol 1.

    • Suspend the activated MOF (100 mg) in 10 mL of anhydrous DCM in a round-bottom flask.

    • In a separate container, dissolve a 5-fold molar excess of m-CPBA (relative to the pyridyl groups in the MOF) in 5 mL of anhydrous DCM.

    • Add the m-CPBA solution dropwise to the stirring MOF suspension at room temperature.

    • Allow the reaction to stir for 48 hours at room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the modified MOF thoroughly with fresh DCM (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted m-CPBA and the by-product, meta-chlorobenzoic acid.

    • Dry the resulting N-oxide MOF under vacuum at 60°C for 12 hours.

    • Confirm the modification using FTIR (looking for N-O stretching bands ~1250 cm⁻¹) and verify retained crystallinity with PXRD.

Protocol 3: Standardized Test for Hydrolytic Stability

  • Procedure:

    • Record the PXRD pattern and N₂ sorption isotherm of the activated, pristine MOF sample to establish a baseline.

    • Immerse a known quantity (e.g., 50 mg) of the activated MOF in deionized water (10 mL) in a sealed vial.

    • Keep the vial at room temperature for a set period (e.g., 24 hours, 72 hours, or 1 week).

    • After the immersion period, collect the MOF by filtration.

    • Wash the sample with a low-boiling-point solvent like acetone to remove the water.

    • Re-activate the MOF by drying under vacuum.

    • Re-run the PXRD and N₂ sorption analysis.

    • Compare the "before" and "after" data. Stability is determined by the retention of crystallinity (PXRD peak intensity and position) and porosity (BET surface area).

References

  • Wang, Y., et al. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Angewandte Chemie International Edition, 64(35). [Link]

  • Gainsford, G. J., et al. (n.d.). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. [Link]

  • Borah, B., & Saikia, L. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Advanced Functional Materials, 31(39). [Link]

  • Lang, H. W., et al. (2019). Solvatochromism and Selective Sorption of Volatile Organic Solvents in Pyridylbenzoate Metal-Organic Frameworks. Molecules, 24(16), 2955. [Link]

  • Yuan, S., et al. (2018). Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. ACS Central Science, 4(3), 309-318. [Link]

  • Papa, E., et al. (2024). Synthesis of a thermally stable 2D MOF via neat grinding and annealing of a panel-like triangular ligand with Zn(ii). CrystEngComm, 2(2), 188-192. [Link]

  • Lee, J., et al. (2022). Simultaneously Enhanced Hydrophilicity and Stability of a Metal-Organic Framework via Post-Synthetic Modification for Water Vapor Sorption/Desorption. Angewandte Chemie International Edition, 61(44). [Link]

  • Nazarian, D., et al. (n.d.). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv. [Link]

  • Wang, X., et al. (2020). Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications. Dalton Transactions, 49(2), 268-280. [Link]

  • Gholamian, E., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of the Indian Chemical Society, 99(5), 100412. [Link]

  • Rieth, A. J., & Dincă, M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12791-12795. [Link]

  • Wang, S., & Wang, X. (2020). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 8(42), 22176-22204. [Link]

  • Nazarian, D., et al. (2024). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. Chemistry of Materials, 36(2), 940-951. [Link]

  • Papa, E., et al. (2024). Synthesis of a thermally stable 2D MOF via neat grinding and annealing of a panel-like triangular ligand with Zn(ii). Politecnico di Milano. [Link]

  • Ordaz-Ordoñez, E. A., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Polymers, 15(4), 957. [Link]

  • Burtch, N. C., et al. (2014). The thermal stability of metal-organic frameworks. Chemical Communications, 50(37), 4805-4808. [Link]

  • Whyman, R., et al. (1967). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1377-1380. [Link]

  • Ndamyabera, C., & Langmi, H. W. (2021). Robust pyridylbenzoate metal-organic frameworks as sorbents for volatile solvents and gases. ResearchGate. [Link]

  • Stamatatos, T. C., et al. (2007). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Crystal Growth & Design, 7(11), 2149-2151. [Link]

  • Gauthier, J., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Li, B., et al. (2015). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 44(30), 13587-13593. [Link]

  • DeCoste, J. B., et al. (2013). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit. Journal of Materials Chemistry A, 1(18), 5642-5650. [Link]

  • Yusoh, Y., et al. (2018). Synthesis and characterization of new metal-organic framework derived from 6-(methoxycarbonyl) pyridine-2-carboxylic acid as application for hydrogen storage materials. ResearchGate. [Link]

  • Al-Haj, N. Q., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Polymers, 15(22), 4474. [Link]

  • Nguyen, T. (2018). Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest. [Link]

  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206. [Link]

  • Manoli, M., et al. (2019). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. Molecules, 24(17), 3169. [Link]

  • MDPI. (n.d.). Structure and Properties of Metal-Organic Frameworks and MOF-Derived Materials. MDPI. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of Pyridin-2-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[2][3][4][5]

In the synthesis of pyridine-based ligands for coordination chemistry and pharmaceutical intermediates, distinguishing between structural isomers is a critical quality control step. Pyridin-2-yl(pyridin-4-yl)methanone (2,4'-DPK) is an asymmetric isomer often formed alongside its symmetric counterparts, di-2-pyridyl ketone (2,2'-DPK) and di-4-pyridyl ketone (4,4'-DPK).[1]

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective method for routine identification and purity assessment. This guide focuses on the specific vibrational signatures that distinguish the asymmetric 2,4'-DPK from its symmetric alternatives, providing a self-validating protocol for researchers.

The Structural Challenge

The core challenge in characterizing 2,4'-DPK lies in its hybrid nature. It contains two distinct aromatic environments:

  • 2-Substituted Pyridine Ring: Ortho-substitution relative to the nitrogen.[1]

  • 4-Substituted Pyridine Ring: Para-substitution relative to the nitrogen.[1]

  • Carbonyl Bridge: A ketone group conjugated to both rings.

Unlike the symmetric isomers (which show simplified spectra due to symmetry), 2,4'-DPK exhibits a superposition of features from both substitution patterns.

Comparative Spectral Analysis

To accurately identify this compound, one must look beyond the functional group region and analyze the fingerprint region where ring substitution patterns manifest.[1]

Table 1: Comparative FTIR Peak Assignments (Wavenumber cm⁻¹)
Vibrational Mode2,4'-DPK (Target) 2,2'-DPK (Alternative) 4,4'-DPK (Alternative) Diagnostic Note
C=O Stretch 1670 – 1685 (s)1675 – 1680 (s)1665 – 1675 (s)Non-Diagnostic. All isomers show conjugated ketone shifts.
C=N / C=C Ring 1580 – 1595 (m)1580 – 1590 (m)1590 – 1600 (m)Pyridine ring breathing modes.
C-H OOP (2-sub) 740 – 760 (s) 740 – 750 (s) AbsentCRITICAL. Indicates presence of 2-pyridyl ring.[1]
C-H OOP (4-sub) 810 – 830 (s) Absent810 – 820 (s) CRITICAL. Indicates presence of 4-pyridyl ring.[1]
Ring Deformation 990 – 1000 (m)990 – 1000 (m)990 – 1000 (m)Pyridine ring breathing.

(s) = strong intensity, (m) = medium intensity. Data synthesized from general pyridine substitution rules and comparative isomer studies [1, 2].

Detailed Mechanistic Insight
The Carbonyl Region (1670–1685 cm⁻¹)

The carbonyl stretch is the most prominent feature but the least useful for differentiation. In all three isomers, the C=O bond is conjugated with two electron-deficient pyridine rings.[1] This conjugation lowers the force constant compared to aliphatic ketones (typically ~1715 cm⁻¹), resulting in a shift to lower wavenumbers.[2]

  • Observation: A strong band at ~1675 cm⁻¹.

  • Causality: Resonance delocalization of π-electrons between the C=O and the pyridine rings.

The Fingerprint Region (700–900 cm⁻¹)

This is the primary validation zone . The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring.

  • 2-Pyridyl Moiety: Exhibits a characteristic strong band near 740–760 cm⁻¹ (corresponding to 4 adjacent hydrogens).[1]

  • 4-Pyridyl Moiety: Exhibits a characteristic strong band near 810–830 cm⁻¹ (corresponding to 2 sets of adjacent hydrogens).[1]

  • The 2,4'-DPK Signature: Unlike the symmetric isomers which show only one of these bands, the 2,4'-DPK spectrum must display both the 740 cm⁻¹ and 820 cm⁻¹ peaks.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this solid-state analysis protocol. This workflow is designed to minimize atmospheric interference (water/CO2) which can obscure the critical carbonyl region.

Materials
  • Sample: this compound (dried, >98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) OR Diamond ATR Crystal.

  • Equipment: FTIR Spectrometer (Resolution 4 cm⁻¹, Range 4000–400 cm⁻¹).

Step-by-Step Methodology
  • Background Collection:

    • Purge the sample chamber with dry nitrogen for 2 minutes.

    • Collect an air background spectrum (32 scans) to subtract atmospheric H₂O (~3500 cm⁻¹) and CO₂ (~2350 cm⁻¹).

  • Sample Preparation (Choose One):

    • Method A (ATR - Recommended): Place ~5 mg of solid sample directly on the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Method B (KBr Pellet): Grind 2 mg sample with 200 mg dry KBr in an agate mortar until a fine powder is formed. Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Apply baseline correction.

    • Normalize the C=O peak (approx. 1675 cm⁻¹) to 1.0 absorbance units for comparative scaling.

Visualization: Isomer Identification Logic

IsomerID Start Start: Analyze FTIR Spectrum (600 - 1800 cm⁻¹) CheckCO Check 1670-1685 cm⁻¹ Is strong C=O band present? Start->CheckCO NotKetone Sample is not a Dipyridyl Ketone CheckCO->NotKetone No CheckOOP Analyze Fingerprint Region (700 - 850 cm⁻¹) CheckCO->CheckOOP Yes Peak740 Is peak at ~750 cm⁻¹ present? CheckOOP->Peak740 Peak820 Is peak at ~820 cm⁻¹ present? Peak740->Peak820 Yes Result44 Diagnosis: 4,4'-Dipyridyl Ketone (Symmetric) Peak740->Result44 No (Only ~820 present) Result22 Diagnosis: 2,2'-Dipyridyl Ketone (Symmetric) Peak820->Result22 No (Only ~750 present) Result24 Diagnosis: 2,4'-Dipyridyl Ketone (Target Compound) Peak820->Result24 Yes (Both present)

Caption: Logic flow for distinguishing dipyridyl ketone isomers based on characteristic Out-of-Plane (OOP) bending vibrations.

Troubleshooting & Data Interpretation

Effect of Metal Coordination

These compounds are frequently used as ligands. If analyzing a metal complex rather than the free ligand, expect significant shifts:

  • C=N Shift: The pyridine ring stretch (~1580 cm⁻¹) typically shifts to higher frequencies (e.g., >1600 cm⁻¹) upon metal coordination due to the stiffening of the ring bonds [3].

  • C=O Shift: If the metal coordinates to the ketone oxygen, the C=O band will shift to lower frequencies (e.g., <1650 cm⁻¹) due to the weakening of the C=O bond order.

Common Artifacts
  • Broad Band at 3400 cm⁻¹: Usually indicates moisture in the KBr pellet, not a structural feature (unless the ketone has hydrated to a gem-diol, which is common for these electron-deficient ketones in the presence of water) [4].

  • Gem-Diol Formation: Dipyridyl ketones are highly electrophilic.[1] In the presence of water, the C=O peak at 1675 cm⁻¹ may decrease, and broad OH bands will appear. Recommendation: Dry sample in a desiccator over P₂O₅ for 24 hours before analysis.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Di-2-pyridyl ketone Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Sett, P., et al. (2008).[3] Vibrational dynamics and structural investigation of 2,2'-dipyridylketone using Raman, IR and UV-visible spectroscopy. Journal of Chemical Physics. [Link][1]

  • Basu, A., et al. (2005). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium. Inorganic Chemistry. [Link]

Sources

A Researcher's Guide to Investigating the Binding Affinity of Dipyridyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Dipyridyl Ketone Isomers: A Structural Overview

Dipyridyl ketones are aromatic ketones featuring two pyridine rings. The position of the nitrogen atom within these rings dictates the isomer and profoundly influences the molecule's steric and electronic properties, which in turn are expected to affect their binding to a target protein. The three primary isomers of interest are:

  • 2,2'-Dipyridyl Ketone: Both nitrogen atoms are in the ortho position relative to the ketone linker. This configuration allows for the nitrogen atoms to act as a bidentate ligand, chelating metal ions or forming specific hydrogen bonds with a receptor.[1][2][3][4]

  • 3,3'-Dipyridyl Ketone: The nitrogen atoms are in the meta position. This arrangement positions the nitrogen atoms further apart than in the 2,2' isomer, which may prevent bidentate chelation but could favor interactions with more widely spaced binding pockets.

  • 4,4'-Dipyridyl Ketone: With nitrogen atoms in the para position, this isomer presents a more linear and rigid structure. The nitrogen atoms are on opposite sides of the molecule, making simultaneous interaction with a single binding site in a chelating manner unlikely.

The differing spatial arrangement of the nitrogen atoms, and thus their hydrogen bonding potential and ability to coordinate with metal cofactors, is the primary driver for anticipated differences in binding affinity.

Experimental Design for Comparative Binding Affinity Studies

A robust comparison of the binding affinities of dipyridyl ketone isomers requires a systematic and well-controlled experimental approach. The following sections detail the recommended methodologies.

Target Selection and Preparation

The choice of a biological target is the first critical step. This could be a protein of interest in a particular disease pathway, a metal-dependent enzyme, or a receptor with a well-characterized binding pocket. Once selected, the target protein must be expressed and purified to a high degree of homogeneity.

Choosing the Right Binding Assay

Several biophysical techniques can be employed to measure binding affinity, each with its own advantages.[5][6] For a comprehensive comparison, utilizing at least two orthogonal methods is recommended to validate the findings.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding affinity determination, ITC directly measures the heat released or absorbed during a binding event.[6][7] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at a sensor surface as the analyte (dipyridyl ketone isomer) flows over the immobilized ligand (target protein).[6][7] SPR provides real-time kinetic data, including the association (kon) and dissociation (koff) rates, from which the KD can be calculated.

  • Fluorescence Polarization (FP): This method is suitable if a fluorescently labeled competitor ligand for the target is available.[7] The assay measures the change in the polarization of fluorescent light when the small, fluorescently labeled ligand is displaced by the non-labeled dipyridyl ketone isomer.

The following diagram illustrates a general workflow for a comparative binding affinity study.

G cluster_prep Preparation cluster_assays Binding Affinity Measurement cluster_analysis Data Analysis & Comparison Target Select & Purify Target Protein ITC Isothermal Titration Calorimetry (ITC) Target->ITC SPR Surface Plasmon Resonance (SPR) Target->SPR FP Fluorescence Polarization (FP) Target->FP Isomers Synthesize/Procure Dipyridyl Ketone Isomers Isomers->ITC Isomers->SPR Isomers->FP Data Determine KD, kon, koff, ΔH, ΔS ITC->Data SPR->Data FP->Data Compare Compare Isomer Affinities Data->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Caption: A generalized workflow for the comparative analysis of dipyridyl ketone isomer binding affinities.

Detailed Experimental Protocols

The following are step-by-step protocols for ITC and SPR, which are highly recommended for this type of comparative study.

Isothermal Titration Calorimetry (ITC) Protocol
  • Reagent Preparation:

    • Prepare a solution of the purified target protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare stock solutions of each dipyridyl ketone isomer (e.g., 100-500 µM) in the same buffer. Ensure complete dissolution; a small percentage of a co-solvent like DMSO may be used, but the same concentration must be present in the protein solution to avoid artifacts.

    • Thoroughly degas all solutions.

  • ITC Experiment Setup:

    • Load the target protein solution into the sample cell of the ITC instrument.

    • Load one of the dipyridyl ketone isomer solutions into the injection syringe.

    • Set the experimental parameters, including cell temperature, stirring speed, and injection volume and spacing. A typical experiment consists of an initial small injection followed by 19-29 larger, equally spaced injections.

  • Data Acquisition and Analysis:

    • Initiate the titration. The instrument will measure the heat change after each injection.

    • After the experiment, integrate the raw data peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

    • Repeat the entire process for each dipyridyl ketone isomer.

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Block any remaining active sites on the surface.

  • SPR Binding Analysis:

    • Prepare a series of dilutions of each dipyridyl ketone isomer in running buffer (e.g., HBS-EP+). Include a blank (buffer only) for double referencing.

    • Inject the series of isomer concentrations over the sensor surface, from the lowest to the highest concentration.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between different isomers if necessary, using a mild regeneration solution that removes the bound isomer without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference surface and blank injection signals from the raw data.

    • Fit the corrected sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff.

    • Calculate the KD from the ratio of koff/kon.

    • Alternatively, for fast interactions, a steady-state affinity analysis can be performed.

The following diagram illustrates the key steps in an SPR experiment.

G Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Dipyridyl Ketone Isomer (Analyte) Immobilize->Inject Associate Association Phase (Analyte Binds to Protein) Inject->Associate Dissociate Dissociation Phase (Buffer Flow, Analyte Dissociates) Associate->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Analyze Analyze Sensorgram (Determine kon, koff, KD) Regenerate->Analyze

Caption: The sequential phases of a Surface Plasmon Resonance (SPR) experiment.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from your binding affinity experiments should be summarized in a structured table.

IsomerMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
2,2'-Dipyridyl Ketone SPRN/AN/AN/A
ITCN/AN/A
3,3'-Dipyridyl Ketone SPRN/AN/AN/A
ITCN/AN/A
4,4'-Dipyridyl Ketone SPRN/AN/AN/A
ITCN/AN/A

Interpreting the Data:

  • KD (Dissociation Constant): A smaller KD value indicates a higher binding affinity.[5][7] This is the primary metric for comparing the isomers.

  • Kinetics (kon and koff): These values from SPR provide insight into the binding mechanism. Does a high affinity result from a fast association rate, a slow dissociation rate, or a combination of both?

  • Thermodynamics (ΔH and ΔS): ITC data reveals the driving forces of the interaction. A negative ΔH indicates an enthalpy-driven interaction (e.g., hydrogen bonding, van der Waals forces), while a positive ΔS suggests an entropy-driven interaction (e.g., hydrophobic effects).

By systematically applying these methodologies, researchers can generate the crucial data needed to understand the structure-activity relationships of dipyridyl ketone isomers and guide the development of more potent and selective molecules.

References

  • axiVEND microarrays. (2023, September 4). Biomolecular Binding Affinity. [Link]

  • R Discovery. Dipyridyl Ketone Research Articles. [Link]

  • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • ResearchGate. (2021, November 30). How can you determine binding constants for small molecule binding to transition metals?. [Link]

  • Jackson, D. T., & Nelson, P. N. (2019). Synthesis and characterization of a cadmium-dichloro compound of N, N, O-di-2-pyridyl ketone thiophene-2-carboxylic acid hydrazone (η3-dpktch). The structure of [CdCl2(η3-dpktch)]. Journal of Molecular Structure, 1184, 438-444. [Link]

  • Khanum, S. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 25073–25083. [Link]

  • ResearchGate. (n.d.). Scheme 1. Selected di-2-pyridyl ketone derivatives. [Link]

  • ResearchGate. (2025, August 7). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. [Link]

  • Valero, M., et al. (2010, January 19). Synthesis and binding studies of two new macrocyclic receptors for the stereoselective recognition of dipeptides. Beilstein Journal of Organic Chemistry, 6, 33. [Link]

  • Khanum, S. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 25073–25083. [Link]

  • BindingDB. BDBM50171050. [Link]

  • NIST. (n.d.). di-2-Pyridyl ketone. [Link]

  • PubChem. Bis(2-pyridyl) ketone. [Link]

  • ResearchGate. (2025, August 6). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. [Link]

  • ResearchGate. (2025, August 7). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. [Link]

  • Jones, B. R., et al. (2021, January 26). Discovery of 4,4′-Dipyridylsulfide Analogs as “Switchable Electrophiles” for Covalent Inhibition. ACS Chemical Biology, 16(2), 275-281. [Link]

  • Tu, S., et al. (2005, March 18). Highly efficient and direct heterocyclization of dipyridyl ketone to N,N-bidentate ligands. Organic Letters, 7(8), 1541-1544. [Link]

  • Taylor & Francis Online. Binding affinity – Knowledge and References. [Link]

  • SPRpages. (2023, January 24). High affinity interaction. [Link]

  • ForteBio. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. [Link]

  • Fransson, R., et al. (2010, March 25). Discovery of dipeptides with high affinity to the specific binding site for substance P1-7. Journal of Medicinal Chemistry, 53(8), 3443-3446. [Link]

Sources

electrochemical properties of Pyridin-2-yl(pyridin-4-yl)methanone vs ferrocene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyridin-2-yl(pyridin-4-yl)methanone (an electron-deficient, redox-active ligand) and Ferrocene (the IUPAC-recommended internal reference standard).

While Ferrocene serves as the "ruler" in electrochemical measurements due to its robust, reversible oxidation, this compound acts as a functional "substrate," exhibiting ligand-centered reduction useful in catalytic cycles and coordination chemistry. This guide details their distinct mechanistic behaviors, expected voltammetric profiles, and a validated protocol for characterizing the ketone using ferrocene as an internal standard.

FeatureFerrocene (Fc) This compound
Primary Role Electrochemical Standard (Calibration)Redox-Active Ligand / Substrate
Redox Event Metal-Centered Oxidation (

)
Ligand-Centered Reduction (

)
Potential (

)
0.00 V (Defined Reference)-1.2 to -1.6 V (vs.

, Estimated)
Reversibility Highly Reversible (

)
Quasi-Reversible (Sensitive to Protons)

Molecular Profiles & Electronic Properties

Ferrocene (Standard)[1][2][3][4][5]
  • Structure: Iron(II) sandwiched between two cyclopentadienyl anions (

    
    ).
    
  • Electronic State: 18-electron organometallic complex.

  • Redox Behavior: Undergoes a simple one-electron oxidation.[1][2] The removal of an electron from the non-bonding

    
     orbital (largely metal-based) results in minimal structural reorganization, leading to rapid electron transfer kinetics.
    
This compound (Analyte)[8]
  • Structure: Asymmetric diaryl ketone bridging a 2-pyridyl and a 4-pyridyl ring.

  • Electronic State: Electron-deficient due to the electronegative nitrogen atoms in the aromatic rings.

  • Redox Behavior: Undergoes reduction at the carbonyl group.[3] The presence of two pyridine rings lowers the energy of the LUMO (

    
    ) compared to benzophenone, making this molecule easier to reduce  (more positive reduction potential) than its phenyl analogs.
    

Electrochemical Mechanisms

The fundamental difference lies in the direction of electron transfer and the site of activity.

Diagram: Mechanistic Pathways

RedoxMechanism cluster_0 Ferrocene (Oxidation) cluster_1 Pyridyl Ketone (Reduction) Fc Ferrocene (Fe^II) Fc_Plus Ferrocenium (Fe^III)+ Fc->Fc_Plus - 1 e- Fc_Plus->Fc + 1 e- Ketone R-C(=O)-R' Radical [R-C(-O)-R']•- (Radical Anion) Ketone->Radical + 1 e- Radical->Ketone - 1 e- (Reversible) Alcohol R-CH(OH)-R' (Alcohol) Radical->Alcohol + H+, + e- (Irreversible Step)

Caption: Ferrocene undergoes a reversible oxidation cycle. The Pyridyl Ketone undergoes reduction to a radical anion, which may become irreversible in the presence of protons (moisture).

Comparative Analysis: Performance Metrics

Voltammetric Signatures

When analyzing this compound using Ferrocene as an internal standard, two distinct regions appear in the Cyclic Voltammogram (CV).

MetricFerrocene (Reference)This compound
Scan Direction Anodic (Positive scan first)Cathodic (Negative scan first)
Peak Separation (

)
Ideal: 59 mV/n (typically 60-70 mV)Typically > 70 mV (Sluggish kinetics)
Current Ratio (

)
1.0 (Perfectly Reversible)< 1.0 (Chemical Reversibility depends on solvent purity)
Solvent Sensitivity Low (Stable in most organic solvents)High (Traces of water cause protonation, quenching the re-oxidation peak)
Predicted Potentials

Exact potentials depend on the solvent (e.g., Acetonitrile vs. DCM) and supporting electrolyte.

  • Ferrocene: Set to 0.0 V by definition in the final data plot.

  • Ketone: Expected

    
     range: -1.2 V to -1.6 V  vs 
    
    
    
    .
    • Note: The 2-pyridyl and 4-pyridyl rings are electron-withdrawing. This inductive effect stabilizes the radical anion, shifting the reduction potential positively compared to Benzophenone (

      
       V vs 
      
      
      
      ).

Validated Experimental Protocol

Objective: Determine the reduction potential of this compound using Ferrocene as an internal standard.

Materials & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Critical: Water content < 10 ppm.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (3 mm).[1]

    • Counter: Platinum Wire.[1]

    • Reference: Ag/Ag+ (pseudo-reference) or Ag wire.

Workflow Diagram

ExperimentalWorkflow Step1 1. Electrode Polishing (0.05 µm Alumina slurry) Step2 2. Blank Scan (Solvent + Electrolyte only) Check for impurities Step1->Step2 Step3 3. Analyte Scan Add 1 mM Pyridyl Ketone Scan 0 to -2.5 V Step2->Step3 Step4 4. Internal Standard Addition Add 1 mM Ferrocene to SAME solution Step3->Step4 Step5 5. Full Range Scan Scan -2.5 V to +0.8 V Observe both couples Step4->Step5 Step6 6. Data Processing Shift potential axis so E(Fc) = 0 V Step5->Step6

Caption: Step-by-step workflow for internal standardization using Ferrocene.

Step-by-Step Methodology
  • Preparation: Dissolve electrolyte (

    
    ) in the solvent. Degas with Argon for 10 minutes to remove oxygen (Oxygen reduces at ~ -1.0 V and interferes with the ketone signal).
    
  • Analyte Measurement: Add this compound (1 mM). Record CV scanning negatively (0 V

    
     -2.0 V 
    
    
    
    0 V).
    • Observation: Look for a reduction peak (

      
      ) corresponding to the formation of the radical anion. If the return oxidation peak (
      
      
      
      ) is missing, the solvent may contain protons (wet).
  • Standardization: Add Ferrocene (1 mM) directly to the electrochemical cell containing the ketone.

  • Calibration Scan: Scan the full range (e.g., -2.0 V to +1.0 V).

    • You will see the Ketone reduction wave (negative region) and the Ferrocene oxidation wave (positive region).

  • Calculation:

    
    
    
    
    
    
    

References

  • IUPAC Commission on Electrochemistry. "Gritzner, G., & Kuta, J. Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry, vol. 56, no. 4, 1984, pp. 461-466. Link

  • Connelly, N. G., & Geiger, W. E. "Chemical Redox Agents for Organometallic Chemistry." Chemical Reviews, vol. 96, no. 2, 1996, pp. 877-910. Link

  • Cardoso, S. P., et al. "Electrochemical reduction of substituted benzophenones: A Hammett correlation study." Electrochimica Acta, vol. 56, 2011. (Provides comparative data for diaryl ketone reduction mechanisms).
  • Pavlishchuk, V. V., & Addison, A. W. "Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C." Inorganica Chimica Acta, vol. 298, no. 1, 2000, pp. 97-102. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Pyridin-2-yl(pyridin-4-yl)methanone

[1][7][8]

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The pyridine structure is basic and can cause penetrating injury.

  • Skin Contact: Remove contaminated clothing.[2][4][5][6][7][8] Wash with soap and water.[4][5][7][9][10] Do not use organic solvents (ethanol, DMSO) to clean skin; this accelerates absorption.

  • Spill (Solid):

    • Evacuate immediate area.[8]

    • Don N95/P100 respirator and goggles.

    • Cover spill with wet paper towels (to suppress dust) or use a HEPA vacuum.

    • Scoop into a hazardous waste container.

Disposal & Environmental Compliance

Classification: Hazardous Chemical Waste. RCRA Code: likely D001 (Ignitable) or F-listed depending on solvent mixtures.

  • Segregation: Do not mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) or strong acids.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant - this compound".

  • Container: High-density polyethylene (HDPE) or Glass. Keep tightly closed to prevent fugitive emissions.[2][4][7][9]

References

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: Di(2-pyridyl) ketone (CAS 19437-26-4).[5][11]

  • Fisher Scientific. (2021). Safety Data Sheet: Di-2-pyridyl ketone.[5]

  • PubChem. (n.d.). Compound Summary: Di(2-pyridyl) ketone.[5][11] National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[5][8]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.